molecular formula C13H18Cl2N4O B611655 Veliparib dihydrochloride CAS No. 912445-05-7

Veliparib dihydrochloride

Número de catálogo: B611655
Número CAS: 912445-05-7
Peso molecular: 317.21 g/mol
Clave InChI: DSBSVDCHFMEYBX-FFXKMJQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Poly(ADP-ribose) polymerases (PARPs) have diverse roles in cellular processes, including DNA repair and apoptosis. ABT-888 is an orally bioavailable inhibitor of PARP1 and PARP2 (Kis = 5.2 and 2.9 nM, respectively). It enhances apoptosis and autophagy in response to treatments that cause DNA breaks, including radiation and DNA alkylation. ABT-888 also acts synergistically with chemotherapies to increase the lethal effects of radiation in cancer cells.>A potent and orally active poly(ADP-ribose) polymerase (PARP) inhibitor>Veliparib, also known as ABT-888, is a potent and selective Poly (ADP-Ribose) Polymerase (PARP) Inhibitor. Veliparib enhances apoptosis and autophagy in response to treatments that cause DNA breaks, including radiation and DNA alkylation. ABT-888 is an orally bioavailable inhibitor of PARP1 and PARP2 (Kis = 5.2 and 2.9 nM, respectively).

Propiedades

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSVDCHFMEYBX-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670432
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912445-05-7
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Veliparib Dihydrochloride in DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veliparib (dihydrochloride), a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, stands at the forefront of targeted cancer therapies. Its primary mechanism of action revolves around the disruption of DNA repair pathways, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, most notably in those with BRCA1/2 mutations. This guide provides a comprehensive technical overview of veliparib's core mechanism of action in DNA repair, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows. By inhibiting the base excision repair (BER) pathway, veliparib leads to the accumulation of single-strand breaks (SSBs), which, upon encountering replication forks, are converted into highly cytotoxic double-strand breaks (DSBs). In homologous recombination (HR) deficient tumors, the inability to repair these DSBs results in genomic instability and cell death. Furthermore, veliparib has demonstrated significant potential as a chemosensitizing and radiosensitizing agent, potentiating the efficacy of DNA-damaging cancer treatments.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Veliparib exerts its therapeutic effect by competitively inhibiting the activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] PARP enzymes detect SSBs and, upon activation, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair factors to the site of damage.

By binding to the NAD+ binding site of PARP, veliparib prevents PAR chain formation, effectively stalling the BER pathway.[3] This inhibition leads to the accumulation of unrepaired SSBs. When the replication fork encounters these SSBs, it can lead to replication fork collapse and the formation of more complex and lethal DNA lesions, namely double-strand breaks (DSBs).[2]

In normal, healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be properly repaired.[4][5] The cell is then forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of two DNA repair pathways (in this case, PARP inhibition and HR deficiency) is lethal to the cell while inhibition of either one alone is not, is known as synthetic lethality .[4]

Signaling Pathway of Veliparib's Action

Veliparib_Mechanism cluster_0 DNA Damage & Repair DNA_SSB Single-Strand Break (SSB) PARP1/2 PARP1/2 DNA_SSB->PARP1/2 activates Replication DNA Replication DNA_SSB->Replication unrepaired SSBs encounter BER Base Excision Repair (BER) PARP1/2->BER initiates BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) Replication->DNA_DSB generates HR_Pathway Homologous Recombination (HR) DNA_DSB->HR_Pathway primary repair in HR-proficient cells NHEJ_Pathway Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ_Pathway error-prone repair in HR-deficient cells Cell_Viability Cell Viability HR_Pathway->Cell_Viability Apoptosis Apoptosis / Cell Death NHEJ_Pathway->Apoptosis Veliparib Veliparib Veliparib->PARP1/2 inhibits

Caption: Mechanism of action of veliparib leading to synthetic lethality in HR-deficient cells.

Quantitative Data on Veliparib's Activity

The efficacy of veliparib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Veliparib
TargetAssay TypeParameterValue (nM)Reference
PARP1Cell-freeKi5.2[1][3]
PARP2Cell-freeKi2.9[1][3]
PARP1Cell-freeIC501.42[6]
PARP2Cell-freeIC501.5[6]
PARP ActivityC41 cellsEC502[3]
Table 2: IC50 Values of Veliparib in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A4-FukUnknown43.57[3]
JVM-2Leukemia42.92[3]
MOLT-4Leukemia42.25[3]
IshikawaEndometrial Carcinoma133.5[7]
Table 3: Clinical Efficacy of Veliparib in the VELIA/GOG-3005 Trial (First-Line Ovarian Cancer)
Patient PopulationTreatment ArmMedian Progression-Free Survival (months)Hazard Ratio (95% CI)p-valueReference
BRCA-mutated Veliparib-throughout34.70.44 (0.28-0.68)<0.001[8]
Control22.0[8]
HRD-positive Veliparib-throughout31.90.57 (0.43-0.76)<0.001[8]
Control20.5[8]
Intent-to-Treat (ITT) Veliparib-throughout23.50.68 (0.56-0.83)<0.001[8][9]
Control17.3[8][9]
HRD/BRCAwt Veliparib-throughout22.90.76 (0.53-1.09)-[2][10]
Control19.8[2][10]
HR-proficient (HRP) Veliparib-throughout15.00.765 (0.56-1.04)-[2][10]
Control11.5[2][10]

Key Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key assays used to evaluate the mechanism of action of veliparib.

PARP Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP and its inhibition by compounds like veliparib.

Principle: The assay measures the amount of NAD+ consumed by PARP1 during its auto-PARylation reaction. The remaining NAD+ is then converted to NADH, which is detected by a luciferase-based reaction that generates a chemiluminescent signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer, PARP1 enzyme solution, activated DNA, NAD+, and the detection reagent according to the manufacturer's instructions (e.g., BPS Bioscience PARP1 Chemiluminescence Activity Assay Kit).

  • Inhibitor Preparation: Prepare a serial dilution of veliparib in assay buffer.

  • Reaction Setup: In a 96-well white plate, add the PARP1 enzyme, activated DNA, and the veliparib dilution (or vehicle control).

  • Initiation of Reaction: Add NAD+ to each well to start the enzymatic reaction. Incubate at room temperature for the specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to each well. This reagent will convert the remaining NAD+ to a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the PARP1 activity.

  • Data Analysis: Calculate the percent inhibition for each veliparib concentration and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with veliparib, alone or in combination with other agents.

Principle: Single cells are seeded at a low density and allowed to grow into colonies. The number of colonies formed after treatment is a measure of the surviving fraction of cells.

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of veliparib, a DNA-damaging agent (e.g., cisplatin), or a combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the media as needed.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is used to detect and quantify DNA double-strand breaks (DSBs).

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. These γH2AX molecules can be visualized as distinct nuclear foci using immunofluorescence microscopy.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with veliparib, a DNA-damaging agent, or a combination.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100 in PBS).[11]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Visualizing Workflows and Relationships

Experimental Workflow for Assessing Veliparib's Potentiation of Chemotherapy

Chemo_Potentiation_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines (HR-proficient and HR-deficient) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. Veliparib alone 3. Chemotherapy alone 4. Veliparib + Chemotherapy Cell_Culture->Treatment_Groups Clonogenic_Assay Clonogenic Survival Assay Treatment_Groups->Clonogenic_Assay gH2AX_Assay_InVitro γH2AX Foci Assay Treatment_Groups->gH2AX_Assay_InVitro Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment_Groups->Cell_Cycle_Analysis Data_Analysis_InVitro Data Analysis: - Survival Curves - Combination Index - DSB Quantification - Cell Cycle Distribution Clonogenic_Assay->Data_Analysis_InVitro gH2AX_Assay_InVitro->Data_Analysis_InVitro Cell_Cycle_Analysis->Data_Analysis_InVitro Xenograft_Model Tumor Xenograft Model (e.g., in immunodeficient mice) Treatment_Regimen Treatment Regimen: - Dosing and schedule for  Veliparib and Chemotherapy Xenograft_Model->Treatment_Regimen Tumor_Measurement Tumor Volume Measurement Treatment_Regimen->Tumor_Measurement IHC_Analysis Immunohistochemistry (IHC) (e.g., for γH2AX, Ki-67) Treatment_Regimen->IHC_Analysis Data_Analysis_InVivo Data Analysis: - Tumor Growth Inhibition - Survival Analysis Tumor_Measurement->Data_Analysis_InVivo IHC_Analysis->Data_Analysis_InVivo

Caption: A typical experimental workflow to evaluate the synergistic effects of veliparib and chemotherapy.

Logical Relationship of HRD Status and PARP Inhibitor Efficacy

HRD_PARPi_Efficacy HRD_Status Homologous Recombination Deficiency (HRD) Status HRD_Positive HRD-Positive (e.g., BRCA1/2 mutation, high genomic instability score) HRD_Status->HRD_Positive Yes HRD_Negative HRD-Negative / HR-Proficient HRD_Status->HRD_Negative No PARPi_Treatment PARP Inhibitor Treatment (e.g., Veliparib) HRD_Positive->PARPi_Treatment HRD_Negative->PARPi_Treatment Increased_Efficacy Increased Efficacy (Synthetic Lethality) PARPi_Treatment->Increased_Efficacy Reduced_Efficacy Reduced Efficacy PARPi_Treatment->Reduced_Efficacy Assessment_Methods HRD Assessment Methods Gene_Sequencing BRCA1/2 & other HR gene sequencing Assessment_Methods->Gene_Sequencing Genomic_Scars Genomic Scar Analysis (LOH, TAI, LST) Assessment_Methods->Genomic_Scars Functional_Assays Functional Assays (e.g., RAD51 foci formation) Assessment_Methods->Functional_Assays Gene_Sequencing->HRD_Status Genomic_Scars->HRD_Status Functional_Assays->HRD_Status

Caption: The relationship between HRD status, assessment methods, and the predicted efficacy of PARP inhibitors.

Conclusion

Veliparib dihydrochloride represents a significant advancement in the targeted therapy of cancers with DNA repair deficiencies. Its well-defined mechanism of action, centered on the inhibition of PARP1/2 and the induction of synthetic lethality in HR-deficient tumors, provides a strong rationale for its clinical development and use. The quantitative data from preclinical and clinical studies underscore its potency and clinical benefit, particularly in BRCA-mutated and HRD-positive ovarian cancer. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuances of veliparib's activity and to explore novel combination strategies. The continued exploration of biomarkers for sensitivity and resistance will be crucial in optimizing the clinical application of veliparib and other PARP inhibitors, ultimately improving outcomes for patients with cancer.

References

Preclinical Efficacy of Veliparib Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2 (PARP-1 and PARP-2), which are critical components of the DNA damage response (DDR) network.[1][2][3] PARP enzymes, particularly PARP-1, play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs).[4] In tumors with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality and targeted cell death.[5] Furthermore, Veliparib has been shown to potentiate the cytotoxic effects of DNA-damaging agents, including chemotherapy and radiotherapy, across a range of preclinical cancer models.[6][7][8] This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of Veliparib dihydrochloride, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Veliparib competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2][9] This inhibition has two major consequences for cancer cells:

  • Inhibition of DNA Single-Strand Break Repair: PARP-1 is a key sensor of SSBs. Upon binding to damaged DNA, it becomes activated and synthesizes PAR chains, which recruit other DNA repair proteins to the site of damage. By inhibiting this process, Veliparib leads to the accumulation of SSBs.

  • PARP Trapping: While Veliparib is considered a relatively weak PARP trapper compared to other PARP inhibitors, it still promotes the retention of PARP-1 on DNA at the site of breaks.[9] This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of toxic DSBs.

In cancer cells with homologous recombination (HR) deficiency, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

PARP_Inhibition Mechanism of Action of Veliparib cluster_0 DNA Damage cluster_1 PARP-mediated Repair (Normal Cell) cluster_2 Effect of Veliparib cluster_3 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1/2 DNA_SSB->PARP1 senses PAR_synthesis PAR Synthesis PARP1->PAR_synthesis catalyzes Repair_proteins Recruitment of Repair Proteins PAR_synthesis->Repair_proteins recruits SSB_Repair SSB Repair Repair_proteins->SSB_Repair mediates Veliparib Veliparib Veliparib->PARP1 inhibits PARP_inhibition PARP Inhibition Accumulated_SSB Accumulated SSBs Replication_fork_collapse Replication Fork Collapse Accumulated_SSB->Replication_fork_collapse DNA_DSB Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient DSB_Repair DSB Repair (HR) HR_Proficient->DSB_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Synthetic Lethality Cell_Survival Cell Survival DSB_Repair->Cell_Survival Western_Blot_Workflow Western Blot Experimental Workflow Cell_Lysis Cell Lysis (RIPA Buffer) Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Electrotransfer Electrotransfer to PVDF Membrane SDS_PAGE->Electrotransfer Blocking Blocking (Milk or BSA) Electrotransfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Detection (ECL) Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Cell_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Veliparib, Chemo, RT) Randomization->Treatment Monitoring Monitoring of Tumor Growth and Animal Health Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Volume, Survival, PD) Monitoring->Endpoint_Analysis

References

Veliparib's Impact on PARP Activity in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Veliparib (ABT-888) on Poly (ADP-ribose) polymerase (PARP) activity within cancer cell lines. Veliparib is a potent inhibitor of both PARP-1 and PARP-2, enzymes critical to the repair of single-strand DNA breaks.[1][2] Its mechanism of action, which involves disrupting the base excision repair (BER) pathway, leads to the accumulation of double-strand breaks, ultimately resulting in synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1] This guide details the quantitative effects of Veliparib, outlines key experimental protocols for its study, and visualizes the underlying molecular pathways.

Quantitative Analysis of Veliparib's Inhibitory Activity

Veliparib demonstrates potent inhibition of PARP enzymes and varying cytotoxic effects across different cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Enzyme Inhibition Constants (Ki) for Veliparib
Target EnzymeKi (nM)
PARP-15.2
PARP-22.9

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: IC50 Values of Veliparib in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Type
IshikawaEndometrial Adenocarcinoma133.5Cell Counting Kit-8 (CCK-8)
A4-Fuk-43.5691Growth Inhibition Assay
JVM-2-42.9207Growth Inhibition Assay
MOLT-4-42.2538Growth Inhibition Assay
H146Small Cell Lung Cancer5.2MTS Assay
H128Small Cell Lung Cancer14.5MTS Assay

Data compiled from various studies.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Veliparib.

PARP Enzyme Inhibition Assay

This protocol determines the in vitro inhibitory activity of Veliparib against PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Veliparib (ABT-888)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100

  • [³H]NAD⁺ (Nicotinamide adenine dinucleotide)

  • Activated DNA (e.g., Sheared Salmon Sperm DNA)

  • Histone H1 (biotinylated)

  • Streptavidin-coated plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Veliparib in the assay buffer.

  • In a 96-well plate, add the assay buffer, activated DNA, and biotinylated histone H1.

  • Add the diluted Veliparib or vehicle control to the respective wells.

  • Initiate the reaction by adding the PARP enzyme and [³H]NAD⁺.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding a PARP inhibitor such as 1.5 mM benzamide.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated histones to bind.

  • Wash the plate to remove unincorporated [³H]NAD⁺.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.[3][6]

Cell Viability Assay (CCK-8)

This assay assesses the cytotoxic effect of Veliparib on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Veliparib (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Veliparib in culture medium.

  • Remove the medium from the wells and add 100 µL of the Veliparib dilutions or vehicle control.

  • Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]

Western Blotting for PARP Cleavage and DNA Damage

This method is used to detect the cleavage of PARP, a hallmark of apoptosis, and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-PARP1 (recognizing both full-length and cleaved forms)

    • Anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Anti-β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but starting points are often 1:1000 for PARP and γH2AX, and 1:5000 for loading controls.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash again and apply ECL substrate.

  • Visualize bands using a chemiluminescence imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage. An increase in the γH2AX band indicates an increase in DNA double-strand breaks.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of Veliparib to its target PARP enzymes within intact cells.

Materials:

  • Intact cells treated with Veliparib or vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for freeze-thaw lysis (e.g., liquid nitrogen)

  • Thermomixer or PCR machine for heating

  • Ultracentrifuge

  • Western blotting or ELISA setup for protein detection

Procedure:

  • Treat cultured cells with Veliparib or vehicle control for a specified time (e.g., 1 hour).

  • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots in PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three cycles of freeze-thaw.

  • Separate the soluble fraction from the precipitated protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and analyze the amount of soluble PARP protein by Western blotting or ELISA.

  • Plot the amount of soluble PARP as a function of temperature. A shift in the melting curve to a higher temperature in the Veliparib-treated samples indicates target engagement.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by Veliparib and the experimental workflow to assess its activity.

G cluster_BER Base Excision Repair (BER) Pathway cluster_Veliparib Veliparib Intervention cluster_Outcome Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 binds to PARylation Auto-PARylation PARP1->PARylation catalyzes Stalled_Fork Stalled Replication Fork PARP1->Stalled_Fork leads to Recruitment Recruitment of XRCC1 & other repair proteins PARylation->Recruitment Repair SSB Repair Recruitment->Repair Veliparib Veliparib Veliparib->PARP1 inhibits PARP_Inhibition PARP Inhibition DSB Double-Strand Break (DSB) Stalled_Fork->DSB HR_Proficient HR-Proficient Cells DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Veliparib's mechanism of action via PARP inhibition in the Base Excision Repair pathway.

G cluster_workflow Experimental Workflow: Assessing Veliparib's Effect cluster_assays Parallel Assays cluster_endpoints Endpoints Measured Start Cancer Cell Lines Treatment Treat with Veliparib (dose-response) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., CCK-8) Incubation->Viability Western Western Blot Incubation->Western CETSA Cellular Thermal Shift Assay (CETSA) Incubation->CETSA IC50 Determine IC50 Viability->IC50 Protein_Analysis Analyze Protein Levels: - Cleaved PARP - γH2AX Western->Protein_Analysis Target_Engagement Confirm Target Engagement CETSA->Target_Engagement G cluster_trapping PARP Trapping Mechanism DNA_Damage DNA Damage (SSB) PARP_Binding PARP binds to DNA DNA_Damage->PARP_Binding Catalytic_Inhibition Catalytic Inhibition by Veliparib PARP_Binding->Catalytic_Inhibition target No_PARylation No Auto-PARylation Catalytic_Inhibition->No_PARylation Trapped_Complex PARP-DNA Trapped Complex No_PARylation->Trapped_Complex prevents dissociation Replication_Stress Replication Stress & DSB Formation Trapped_Complex->Replication_Stress Cytotoxicity Enhanced Cytotoxicity Replication_Stress->Cytotoxicity

References

Veliparib Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veliparib dihydrochloride (formerly ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] By targeting the DNA single-strand break repair pathway, Veliparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Veliparib. Its chemical name is 2-[(2R)-2-Methyl-2-pyrrolidinyl]-1H-benzimidazole-4-carboxamide dihydrochloride.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₁₈Cl₂N₄O[8][9][]
Molecular Weight 317.21 g/mol [7][]
Appearance White to beige powder[11]
Solubility Soluble in water (to 100 mM) and DMSO (to 100 mM)
CAS Number 912445-05-7[8][]

Mechanism of Action and Signaling Pathway

Veliparib is a potent inhibitor of both PARP-1 and PARP-2.[4] PARP enzymes play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[6] When PARP is inhibited by Veliparib, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[6] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[2][5][6]

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of Veliparib cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates SSB_Accumulation SSB Accumulation PARP->SSB_Accumulation leads to BER->DNA_Damage repairs Veliparib Veliparib Veliparib->PARP inhibits DSB_Formation Double-Strand Break (DSB) during Replication SSB_Accumulation->DSB_Formation results in HR_Proficient Homologous Recombination (HR) Proficient Cell DSB_Formation->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival repairs DSBs Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis fails to repair DSBs

Figure 1. Mechanism of action of Veliparib leading to synthetic lethality.

Preclinical Pharmacology

Veliparib has demonstrated potent enzymatic inhibition of PARP-1 and PARP-2 and has shown efficacy in various preclinical cancer models, both as a monotherapy and in combination with DNA-damaging agents.

Table 2: In Vitro Inhibitory Activity of Veliparib

TargetAssay TypeKᵢ (nM)EC₅₀ (nM)IC₅₀ (µM)Reference
PARP-1 Cell-free5.2--[1][3][4]
PARP-2 Cell-free2.9--[1][3][4]
PARP Activity C41 cells-2-[1]
Ishikawa cells Cell viability--133.5[12]

Table 3: In Vivo Pharmacokinetics of Veliparib in Animal Models

SpeciesOral Bioavailability (%)Reference
Mice 56-92[1]
Rats (SD) 56-92[1]
Dogs (Beagle) 56-92[1]
Monkeys (Cynomolgus) 56-92[1]

Clinical Pharmacokinetics and Trials

Veliparib has been extensively evaluated in numerous clinical trials across various cancer types. It exhibits favorable pharmacokinetic properties in humans.

Table 4: Human Pharmacokinetic Parameters of Veliparib

ParameterValuePopulationReference
Apparent Oral Clearance (CL/F) 479 L/dayAdult cancer patients[13]
Apparent Volume of Distribution (Vc/F) 152 LAdult cancer patients[13]
Tₘₐₓ (Immediate Release) 1.7 hPatients with advanced tumors[14]
Tₘₐₓ (Extended Release) 3.5 hPatients with advanced tumors[14]
Recommended Phase II Dose (Monotherapy) 400 mg twice dailyPatients with advanced solid tumors[15]

Clinical trials have investigated Veliparib as a monotherapy and in combination with various chemotherapeutic agents, including carboplatin, paclitaxel, and temozolomide.[2] While some trials in triple-negative breast cancer and non-small cell lung cancer did not meet their primary endpoints, other studies have shown promising results.[16] For instance, the SWOG S1416 trial demonstrated that adding Veliparib to cisplatin chemotherapy significantly extended progression-free survival in patients with "BRCA-like" triple-negative breast cancer.[17][18]

Experimental Protocols

PARP Inhibition Assay (Cell-Free)

This protocol describes a method to determine the inhibitory activity of Veliparib against PARP-1 and PARP-2 in a cell-free system.

PARP_Assay_Workflow start Start prepare_reagents Prepare Reaction Buffer (50 mM Tris pH 8.0, 1 mM DTT) start->prepare_reagents add_components Add Components to Plate: - Biotinylated Histone H1 (200 nM) - slDNA (200 nM) - [³H]NAD⁺ (1.5 µM) prepare_reagents->add_components add_veliparib Add Veliparib (at various concentrations) add_components->add_veliparib add_enzyme Add PARP-1 (1 nM) or PARP-2 (4 nM) Enzyme add_veliparib->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate terminate_reaction Terminate Reaction (with 1.5 mM benzamide) incubate->terminate_reaction transfer_plate Transfer to Streptavidin Flash Plates terminate_reaction->transfer_plate read_plate Read Plate using a Scintillation Counter transfer_plate->read_plate analyze_data Analyze Data to Determine Ki read_plate->analyze_data end End analyze_data->end

Figure 2. Workflow for a cell-free PARP inhibition assay.

Methodology:

  • Prepare a reaction buffer containing 50 mM Tris (pH 8.0) and 1 mM DTT.[19]

  • In a suitable microplate, add 200 nM biotinylated histone H1, 200 nM slDNA, and 1.5 µM [³H]NAD⁺.[19]

  • Add varying concentrations of Veliparib to the wells.

  • Initiate the reaction by adding 1 nM of PARP-1 or 4 nM of PARP-2 enzyme.[19]

  • Incubate the plate at room temperature for a specified time.

  • Terminate the reaction by adding 1.5 mM benzamide.[19]

  • Transfer the reaction mixture to streptavidin-coated flash plates.[19]

  • Measure the incorporation of [³H]NAD⁺ using a microplate scintillation counter.[19]

  • Calculate the inhibitory constant (Ki) from the dose-response curve.

Cell Viability Assay

This protocol outlines a general method to assess the cytotoxic effect of Veliparib on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., Ishikawa cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add a viability reagent (e.g., Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.[12]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[12]

Conclusion

This compound is a well-characterized PARP inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity. Its ability to induce synthetic lethality in HR-deficient tumors makes it a promising therapeutic agent, particularly in the context of personalized medicine. Further research is ongoing to optimize its use in combination therapies and to identify predictive biomarkers to select patients who are most likely to benefit from treatment. This guide provides a foundational understanding of Veliparib's chemical and pharmacological properties to support ongoing and future research endeavors.

References

A Technical Guide to Initial Phase 1 Clinical Trial Results for Veliparib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial Phase 1 clinical trial results for Veliparib (ABT-888), a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and trial designs.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases are critical nuclear enzymes involved in detecting and repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway[1]. In cancer therapy, inhibiting PARP is a strategic approach to enhance the efficacy of DNA-damaging agents or to exploit inherent weaknesses in a tumor's DNA repair capabilities[1][2]. Veliparib was developed as a small-molecule inhibitor to block this repair mechanism, leading to the accumulation of SSBs. These unrepaired breaks can subsequently collapse replication forks, generating more lethal double-strand breaks (DSBs)[3].

In tumors with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to chromosomal instability and cell death. This concept, known as "synthetic lethality," is a cornerstone of PARP inhibitor therapy[4]. Veliparib has been investigated as a monotherapy and as a broad-spectrum potentiator of chemotherapy and radiation in various solid tumors[5].

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Veliparib's primary mechanism involves the catalytic inhibition of PARP-1 and PARP-2. When DNA single-strand breaks occur, PARP-1 is recruited to the site. Its inhibition prevents the recruitment of downstream DNA repair machinery. This leads to an accumulation of SSBs, which are converted to DSBs during DNA replication. In cells with competent homologous recombination, these DSBs can be repaired. However, in HR-deficient cells (e.g., BRCA-mutated), these DSBs are not repaired efficiently, leading to apoptosis.

cluster_0 Normal Cell (HR Proficient) cluster_1 Tumor Cell with Veliparib (HR Deficient) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP-1/2 DNA_SSB_1->PARP_1 recruits DSB_1 Double-Strand Break (DSB) DNA_SSB_1->DSB_1 replication fork collapse BER Base Excision Repair (BER) PARP_1->BER activates Repair_1 DNA Repaired BER->Repair_1 HR_1 Homologous Recombination (HR) DSB_1->HR_1 activates Cell_Survival_1 Cell Survival HR_1->Cell_Survival_1 leads to DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP-1/2 DNA_SSB_2->PARP_2 DSB_2 Accumulated DSBs DNA_SSB_2->DSB_2 replication fork collapse Veliparib Veliparib Veliparib->PARP_2 inhibits BER_Blocked BER Blocked PARP_2->BER_Blocked HR_Deficient Defective HR (e.g., BRCA mutation) DSB_2->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis leads to

Caption: Mechanism of Veliparib-induced synthetic lethality.

Experimental Protocols in Phase 1 Trials

The primary objectives of Phase 1 trials are to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of a new drug[6][7]. For Veliparib, a standard "3+3" dose-escalation design was commonly employed.

Key Methodological Components:

  • Patient Population: Patients typically had advanced solid tumors refractory to standard therapies. Specific cohorts often included patients with known BRCA1/2 mutations, platinum-refractory ovarian cancer, or basal-like breast cancer[8].

  • Dose Escalation: The "3+3" design involves treating cohorts of three patients at a specific dose level. The decision to escalate to the next dose level is based on the incidence of dose-limiting toxicities (DLTs) observed during the first cycle of treatment[1][7][9].

  • Definition of DLT: A dose-limiting toxicity is a predefined, unacceptable side effect. Common DLTs for Veliparib and its combinations include Grade 4 neutropenia or thrombocytopenia lasting more than 7 days, febrile neutropenia, and significant Grade 3 non-hematologic toxicities[1][10].

  • Drug Administration: Veliparib is administered orally, typically twice daily (BID). It has been studied as a continuous daily dose or intermittently (e.g., days 1-7 of a 21-day cycle) when combined with chemotherapy[1][11].

  • Assessments: Safety is assessed by monitoring adverse events (AEs). Preliminary efficacy is evaluated using criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST)[7][11]. Pharmacokinetic (PK) studies are conducted to analyze drug absorption, distribution, metabolism, and excretion[1][8][11].

start Start Cohort at Dose Level X enroll3 Enroll 3 Patients start->enroll3 treat Administer Veliparib +/- Chemo (Observe 1 Cycle for DLT) enroll3->treat assess_dlt Assess DLTs treat->assess_dlt zero_dlt 0 of 3 Patients Experience DLT assess_dlt->zero_dlt one_dlt 1 of 3 Patients Experiences DLT assess_dlt->one_dlt two_plus_dlt ≥2 of 3 Patients Experience DLT assess_dlt->two_plus_dlt escalate Escalate to Dose Level X+1 zero_dlt->escalate enroll3more Enroll 3 More Patients at Dose Level X one_dlt->enroll3more mtd_exceeded MTD Exceeded Dose Level X is Toxic two_plus_dlt->mtd_exceeded enroll3more->treat assess_dlt2 Assess DLTs in All 6 Patients enroll3more->assess_dlt2 one_of_six ≤1 of 6 Patients Experiences DLT assess_dlt2->one_of_six two_plus_of_six ≥2 of 6 Patients Experience DLT assess_dlt2->two_plus_of_six one_of_six->escalate two_plus_of_six->mtd_exceeded mtd_defined Dose Level X-1 is MTD/RP2D mtd_exceeded->mtd_defined

Caption: Standard 3+3 dose-escalation experimental workflow.

Quantitative Data from Initial Phase 1 Trials

The following tables summarize quantitative data from several key initial Phase 1 trials of Veliparib, both as a monotherapy and in combination with other agents.

Table 1: Veliparib as a Single Agent
Trial ID / RefPatient PopulationDose Range (BID)MTD / RP2D (BID)Key DLTsEfficacy (ORR / CBR)
NCT00892736[8]88 Pts: BRCA+ cancer, platinum-refractory ovarian, basal-like breast50 mg - 500 mg400 mgGrade 3 Nausea/Vomiting (400mg), Grade 2 Seizure (400mg, 500mg)BRCA+ at RP2D: 40% / 68%BRCA-wt: 4% / 38%
[Kumagai et al., 2017][11]16 Japanese Pts: Advanced solid tumors (14 ovarian, 1 peritoneal, 1 BRCA+ breast)200 mg, 400 mg400 mgNot specified beyond one DLT at 400 mg2 Partial Responses (both ovarian cancer)

MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; BID: Twice Daily; DLT: Dose-Limiting Toxicity; ORR: Objective Response Rate; CBR: Clinical Benefit Rate.

Table 2: Veliparib in Combination with Chemotherapy
Trial ID / RefPatient PopulationCombination AgentsVeliparib Dose & ScheduleMTD / RP2DKey DLTs
NCT00585187[1]73 Pts: Advanced solid malignanciesCarboplatin (AUC 6), Paclitaxel (200 mg/m²)10 mg - 120 mg BID, Days 1-7100 mg BIDFebrile neutropenia, Hyponatremia
[Ramalingam et al., 2020][9]39 Pts: Extensive-stage SCLC & other solid tumorsCarboplatin (AUC 5), Etoposide (100 mg/m²)80 mg - 240 mg BID (7, 14, or continuous days)240 mg BID for 14 daysToxic motor polyneuropathy, Fatigue, Febrile neutropenia
NCT01145430[12]44 Pts: Recurrent gynecologic, triple-negative breast cancerPegylated Liposomal Doxorubicin (40 mg/m²)50 mg - 350 mg BID, Days 1-14200 mg BIDNot specified
NCT01711541[6]18 Pts: Head and Neck Squamous Cell CarcinomaCarboplatin (AUC 6), Paclitaxel (100 mg/m²)200 mg - 350 mg BID, Days 1-7350 mg BIDHematologic (at 350 mg)
[Rodler et al., 2017][10]31 Pts: Metastatic HER2-negative breast cancerMetronomic Cyclophosphamide (50-125 mg daily)50 mg - 300 mg BID, continuous200 mg BID (with 125 mg Cyclo)Nausea, Headache
NCT00681259[7]15 Pts: Solid tumorsIrinotecan (100 mg/m²)50 mg - 100 mg BID, Days 1-4 & 8-1150 mg BIDDiarrhea

SCLC: Small Cell Lung Cancer; AUC: Area Under the Curve.

Table 3: Veliparib in Combination with Radiotherapy (RT)
Trial ID / RefPatient PopulationCombination AgentsVeliparib Dose & ScheduleMTD / RP2DKey DLTs & Grade ≥3 AEs
NCT01908478[13][14]30 Pts: Locally advanced pancreatic cancerGemcitabine (400 mg/m²), IMRT (36 Gy)Dose-escalated (up to 40 mg BID)40 mg BIDLymphopenia (96%), Anemia (36%)
[Mehta et al., 2017][15]32 Pts: Peritoneal carcinomatosisLow-Dose Fractionated Whole Abdominal RT (21.6 Gy)40 mg - 400 mg BID, Days 1-21250 mg BIDLymphopenia (59%), Thrombocytopenia (12%), Anemia (9%)

IMRT: Intensity-Modulated Radiation Therapy; AEs: Adverse Events.

Summary of Key Findings

  • Safety and Tolerability: As a single agent, Veliparib was generally well-tolerated, with a recommended Phase 2 dose established at 400 mg twice daily[8][11]. The most common adverse events at this dose were nausea and vomiting[11].

  • Combination Therapy Dosing: When combined with cytotoxic chemotherapy, the tolerated dose of Veliparib was typically lower to manage overlapping toxicities, particularly myelosuppression[1][9]. The RP2D varied significantly depending on the combination agents, ranging from 40 mg BID with gemcitabine and radiotherapy to 350 mg BID with induction carboplatin/paclitaxel[6][13].

  • Toxicity Profile: In combination regimens, the most frequently observed DLTs and severe adverse events were hematologic, including neutropenia, thrombocytopenia, and lymphopenia[1][6][13]. Non-hematologic toxicities like nausea, fatigue, and diarrhea were also common[9][11].

  • Pharmacokinetics: The pharmacokinetic profile of Veliparib was found to be linear and predictable, and consistent between Japanese and Western populations[8][11]. Studies showed that Veliparib did not significantly affect the pharmacokinetics of co-administered agents like paclitaxel or carboplatin[1].

  • Preliminary Efficacy: Encouraging signs of antitumor activity were observed, particularly in patients with BRCA-mutated cancers, where single-agent Veliparib at the RP2D achieved an objective response rate of 40%[8]. Combination therapies also demonstrated promising response rates in various solid tumors[1].

Conclusion

The initial Phase 1 clinical trials of Veliparib dihydrochloride successfully established its safety profile, maximum tolerated dose, and recommended Phase 2 dose, both as a monotherapy and in combination with various DNA-damaging agents and radiotherapy. The results demonstrated that Veliparib is generally well-tolerated and shows promising antitumor activity, especially in tumors with deficiencies in DNA repair pathways like BRCA-mutated cancers[5]. These foundational studies have paved the way for subsequent Phase 2 and 3 trials to further define Veliparib's role in the treatment of solid malignancies such as ovarian, breast, and lung cancer[5][16].

References

Methodological & Application

Application Notes and Protocols: Veliparib Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with high affinity (Ki values of 5.2 nM and 2.9 nM, respectively).[1][2][3][4] PARP enzymes play a critical role in DNA single-strand break repair. By inhibiting PARP, Veliparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This chemosensitizing and radiosensitizing property makes Veliparib a subject of intense research in oncology.[1][2] These application notes provide a detailed protocol for the dissolution of Veliparib dihydrochloride for use in various in vitro assays.

Chemical Properties and Solubility

Veliparib is supplied as a dihydrochloride salt, which influences its solubility. The compound is generally soluble in aqueous solutions and dimethyl sulfoxide (DMSO).

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Weight317.21 g/mol [1][2]
FormulaC₁₃H₁₆N₄O·2HCl[1][2]
Purity≥98% (HPLC)[1][2]
Solubility
DMSOSoluble to 100 mM[1][2] or ≥31.7 mg/mL[3]Various
WaterSoluble to 100 mM[1][2] or ≥104 mg/mL[3]Various
Ethanol≥3.3 mg/mL with gentle warming and sonication[3]
Storage
Solid PowderStore at -20°C for up to 3 years.[5][6]
Stock SolutionsStore in aliquots at -20°C or -80°C. Stable for at least 3 months at -20°C and up to 1 year at -80°C. Avoid repeated freeze-thaw cycles.[5][7][8][9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.72 mg of the compound (based on a molecular weight of 317.21 g/mol ).

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be applied.[5] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. For long-term storage (up to a year), -80°C is recommended.[5][7]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution to prepare working solutions for treating cells in vitro.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.

  • Example Dilution for a 10 µM Final Concentration:

    • To prepare 1 mL of a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution. This can be achieved through a series of intermediate dilutions to ensure accuracy.

    • For instance, first prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of cell culture medium.

    • Then, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to obtain the final 10 µM working solution.

  • Application to Cells: Add the appropriate volume of the final working solution to your cell cultures.

Visualizations

Signaling Pathway of Veliparib Action

Veliparib_Mechanism_of_Action cluster_0 DNA Damage and Repair cluster_1 Veliparib Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_2->PARylation catalyzes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Veliparib Veliparib (PARP Inhibitor) Veliparib->Inhibition Inhibition->PARP1_2 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB leads to Cell_Death Cell Death / Synthetic Lethality DSB->Cell_Death induces

Caption: Mechanism of action of Veliparib as a PARP inhibitor.

Experimental Workflow for Veliparib Dissolution

Veliparib_Dissolution_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Start Start: Weigh Veliparib dihydrochloride powder Add_Solvent Add sterile DMSO (or other solvent) Start->Add_Solvent Dissolve Vortex / Sonicate / Gentle Warming Add_Solvent->Dissolve Check_Solubility Visually confirm complete dissolution Dissolve->Check_Solubility Check_Solubility->Dissolve  No Aliquot Aliquot into single-use tubes Check_Solubility->Aliquot  Yes Store_Stock Store at -20°C or -80°C Aliquot->Store_Stock Thaw_Stock Thaw one aliquot of stock solution Store_Stock->Thaw_Stock Serial_Dilute Perform serial dilutions in sterile cell culture medium Thaw_Stock->Serial_Dilute Final_Concentration Achieve desired final concentration (e.g., 10 µM) Serial_Dilute->Final_Concentration Add_To_Cells Add to in vitro assay Final_Concentration->Add_To_Cells

Caption: Workflow for preparing this compound solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair, particularly in the base excision repair (BER) pathway.[4] By inhibiting PARP activity, Veliparib can lead to an accumulation of DNA single-strand breaks, which can subsequently result in the formation of cytotoxic double-strand breaks during DNA replication. This mechanism of action makes Veliparib a valuable tool for cancer research, particularly in the context of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Furthermore, Veliparib has been shown to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[5][6]

These application notes provide a comprehensive guide to utilizing Veliparib in various cell culture experiments, including recommended concentrations, detailed protocols for key assays, and an overview of the relevant signaling pathways.

Data Presentation: Recommended Veliparib Concentrations

The optimal concentration of Veliparib is highly dependent on the cell line, the experimental endpoint, and whether it is used as a single agent or in combination with other treatments. The following tables summarize reported concentrations from various studies to guide experimental design.

Table 1: Single-Agent Veliparib Activity (IC50 Values)

Cell LineCancer TypeAssayIC50 (µM)Reference
IshikawaEndometrial AdenocarcinomaCCK-8133.5[4]
A4-FukUnknownGrowth Inhibition43.57[1]
JVM-2UnknownGrowth Inhibition42.92[1]
MOLT-4Acute Lymphoblastic LeukemiaGrowth Inhibition42.25[1]
A549Non-Small Cell Lung CancerSRB (in presence of TMZ)133.5[2]
JurkatT-cell LeukemiaMTS (in presence of TMZ)3 (EC50)[2]

Table 2: Veliparib Concentrations for Combination Therapies and Other Endpoints

Cell LineCombination Agent/EndpointVeliparib ConcentrationOutcomeReference
IshikawaRadiotherapy1.7 µM (IC10)Radiosensitization[4]
Small Cell Lung Cancer (various)Cisplatin, Carboplatin, Etoposide5 µM, 50 µMPotentiation of chemotherapy[7]
Colorectal CSCs5-FluorouracilLow concentrations (not specified)Enhanced apoptosis and cell death[8]
H460RadiationNot specifiedReduced clonogenic survival[1]
H1299, DU145, 22RV1Hypoxic-irradiation10 µMAttenuated surviving fraction[1]
NTERA-2 CisRCisplatin (0.1 µg/ml)75 µMSynergistic reduction in cell viability[6]
NTERA-2 CisRCarboplatin (1 µg/ml)75 µMSynergistic reduction in cell viability[9]
HCT116, HT-29Topotecan1 µMEnhanced G2 cell cycle arrest[10]
C41PARP activity inhibition2 nM (EC50)Inhibition of PARP activity[1]
VariousPARP-1 Inhibition (cell-free)5.2 nM (Ki)Enzymatic inhibition[1][2]
VariousPARP-2 Inhibition (cell-free)2.9 nM (Ki)Enzymatic inhibition[1][2]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (CCK-8/MTS)

This protocol is a general guideline for determining the cytotoxic effects of Veliparib, alone or in combination, using a colorimetric assay like Cell Counting Kit-8 (CCK-8) or MTS.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Veliparib (and other treatment agents if applicable)

  • 96-well plates

  • CCK-8 or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Veliparib in complete medium. For combination studies, prepare solutions of Veliparib with the other agent.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells and vehicle control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4] For MTS, follow the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol describes the detection of apoptosis induced by Veliparib using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cells treated with Veliparib (and appropriate controls)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with the desired concentration of Veliparib for the appropriate duration. Collect both adherent and floating cells.[12]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

DNA Damage Assay (γH2AX Staining)

This protocol outlines the detection of DNA double-strand breaks through the staining of phosphorylated H2AX (γH2AX), a common marker for DNA damage.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Veliparib treatment medium

  • PBS

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorochrome-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with Veliparib as required.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus can be quantified.

Signaling Pathways and Experimental Workflows

Veliparib's Mechanism of Action in DNA Repair

Veliparib primarily targets PARP-1 and PARP-2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited, these SSBs are not efficiently repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death. This concept is known as synthetic lethality.

Veliparib_Mechanism cluster_0 Normal DNA Repair cluster_1 Effect of Veliparib cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal Veliparib Veliparib PARP_Inhibition PARP Inhibition Veliparib->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB DNA_DSB_Fate DNA Double-Strand Break (DSB) DNA_SSB_Vel DNA Single-Strand Break (SSB) PARP_Vel PARP Activation DNA_SSB_Vel->PARP_Vel PARP_Vel->PARP_Inhibition HR_Proficient HR Proficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival_HR Cell Survival HR_Repair->Cell_Survival_HR HR_Deficient HR Deficient (e.g., BRCA1/2 mutant) Apoptosis Apoptosis HR_Deficient->Apoptosis DNA_DSB_Fate->HR_Proficient DNA_DSB_Fate->HR_Deficient

Caption: Mechanism of action of Veliparib leading to synthetic lethality.

Experimental Workflow for Assessing Veliparib Efficacy

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of Veliparib.

Veliparib_Workflow start Select Cell Lines (e.g., BRCA proficient/deficient) viability Cell Viability Assay (e.g., MTS/CCK-8) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis dna_damage DNA Damage Assay (e.g., γH2AX staining) ic50->dna_damage combination Combination Studies (with Chemo/Radiation) ic50->combination pathway Pathway Analysis (e.g., Western Blot for DNA repair proteins) apoptosis->pathway dna_damage->pathway synergy Assess Synergy/ Potentiation combination->synergy synergy->pathway conclusion Conclusion on Veliparib Efficacy pathway->conclusion

Caption: A typical experimental workflow for in vitro evaluation of Veliparib.

References

Application Notes and Protocols: Veliparib and Temozolomide Combination Therapy in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination therapy of Veliparib (a PARP inhibitor) and Temozolomide (an alkylating agent) in various leukemia models. Detailed protocols for key experiments are included to facilitate the investigation of this promising therapeutic strategy.

Introduction

The combination of the poly(ADP-ribose) polymerase (PARP) inhibitor Veliparib with the alkylating agent Temozolomide (TMZ) has emerged as a promising therapeutic strategy for leukemia, particularly Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that Veliparib enhances the anti-leukemic activity of Temozolomide by potentiating DNA damage.[1][2] This combination has been investigated in clinical trials, showing tolerability and activity in advanced AML.[1][2][3] The scientific rationale for this combination lies in the synergistic mechanism of action of these two agents on DNA repair pathways.

Mechanism of Action

Temozolomide is an oral alkylating agent that induces DNA damage, primarily through the formation of methyl adducts at the N7 and O6 positions of guanine and the N3 position of adenine.[1] While some of these lesions can be repaired by the base excision repair (BER) pathway, the O6-methylguanine (O6-MeG) adduct is particularly cytotoxic if not repaired by O6-methylguanine-DNA methyltransferase (MGMT).[1] In the absence of MGMT, the mismatch repair (MMR) system attempts to repair the O6-MeG lesion, leading to futile repair cycles and ultimately, DNA double-strand breaks and apoptosis.[1]

Veliparib is a potent inhibitor of PARP1 and PARP2, enzymes that play a crucial role in the BER pathway. By inhibiting PARP, Veliparib prevents the repair of TMZ-induced DNA single-strand breaks. These unrepaired single-strand breaks can then collapse replication forks, leading to the formation of cytotoxic DNA double-strand breaks. Furthermore, Veliparib can "trap" PARP enzymes on the DNA at sites of damage, creating a toxic protein-DNA complex that further obstructs DNA replication and repair.[1] This dual mechanism of PARP inhibition leads to a synergistic enhancement of Temozolomide's cytotoxic effects in leukemia cells.[1]

Signaling Pathway Diagram

Combination_Therapy_Pathway cluster_TMZ Temozolomide Action cluster_PARP Veliparib Action cluster_Repair DNA Repair Pathways cluster_Outcome Cellular Outcome TMZ Temozolomide DNA_damage DNA Methylation (N7-Gua, N3-Ade, O6-MeG) TMZ->DNA_damage SSB Single-Strand Breaks (SSBs) DNA_damage->SSB MMR Mismatch Repair (MMR) DNA_damage->MMR O6-MeG triggers MGMT MGMT DNA_damage->MGMT O6-MeG repaired by Veliparib Veliparib PARP PARP1/2 Veliparib->PARP Inhibition BER Base Excision Repair (BER) PARP->BER Activates Apoptosis Apoptosis BER->Apoptosis If overwhelmed SSB->BER DSB Double-Strand Breaks (DSBs) SSB->DSB Replication fork collapse Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest MMR->DSB Futile repair cycles lead to Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of synergistic cytotoxicity of Veliparib and Temozolomide.

Preclinical Data

While extensive preclinical data in leukemia models is still emerging, a phase 1 clinical trial in patients with relapsed or refractory AML provides valuable insights into the combination's activity.

Parameter Value Reference
Maximum Tolerated Dose (MTD) Veliparib 150 mg twice daily + Temozolomide 200 mg/m²/day[1][2]
Complete Response (CR) Rate 17% (8/48 patients) in a phase 1 trial of advanced AML[1][2]
CR in MGMT Promoter Methylated Patients 75% (3/4 patients)[1][2]

Preclinical studies have shown that the combination is effective in both MMR-deficient cells with low MGMT expression and in MMR-proficient cells and those with MGMT overexpression, suggesting a broader applicability of this therapy.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Veliparib and Temozolomide combination therapy in leukemia models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Veliparib and Temozolomide, alone and in combination, on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13, KG-1)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Veliparib (stock solution in DMSO)

  • Temozolomide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of Veliparib and Temozolomide in culture medium.

  • Treat the cells with varying concentrations of Veliparib, Temozolomide, or the combination. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in leukemia cells following treatment.

Materials:

  • Leukemia cells

  • Veliparib and Temozolomide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Veliparib, Temozolomide, or the combination for 48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for DNA Damage Markers

This protocol is for detecting the induction of DNA damage through the phosphorylation of H2AX (γH2AX).

Materials:

  • Leukemia cells treated as in the apoptosis assay

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Probe for β-actin as a loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Leukemia Cell Culture Treatment Treat with Veliparib +/- Temozolomide Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western Western Blot (γH2AX) Treatment->Western Viability->Apoptosis Apoptosis->Western Xenograft Establish Leukemia Xenograft Model Drug_Admin Administer Veliparib +/- Temozolomide Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Growth & Survival Drug_Admin->Tumor_Monitoring IHC Immunohistochemistry (e.g., Ki67, TUNEL) Tumor_Monitoring->IHC At study endpoint

Caption: A typical experimental workflow for evaluating the combination therapy.

In Vivo Leukemia Models

For in vivo studies, immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to establish leukemia xenograft models.

Protocol Outline:

  • Cell Implantation: Inject human leukemia cells (e.g., 1-5 x 10⁶ cells) intravenously or subcutaneously into immunodeficient mice.

  • Tumor Establishment: Allow tumors to establish, monitoring for signs of disease progression (e.g., palpable tumors, weight loss, hind limb paralysis).

  • Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, Veliparib alone, Temozolomide alone, and the combination. Administer drugs via oral gavage or intraperitoneal injection according to a predetermined schedule.

  • Monitoring: Monitor tumor growth (for subcutaneous models) using calipers and overall animal health and survival.

  • Endpoint Analysis: At the end of the study, collect tumors and tissues for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (TUNEL) markers.

Conclusion

The combination of Veliparib and Temozolomide represents a rational and promising therapeutic approach for leukemia. The synergistic mechanism of action, targeting two key DNA repair pathways, provides a strong basis for its clinical development. The protocols and data presented in these application notes are intended to guide researchers in further exploring and optimizing this combination therapy for the treatment of leukemia.

References

Application Notes and Protocols: Veliparib in Combination with Carboplatin and Paclitaxel for NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks. In the context of non-small cell lung cancer (NSCLC), the combination of veliparib with platinum-based chemotherapy, such as carboplatin and paclitaxel, has been investigated as a strategy to enhance the cytotoxic effects of these DNA-damaging agents. The rationale for this combination lies in the concept of synthetic lethality, where the inhibition of a key DNA repair pathway by veliparib renders cancer cells more susceptible to the DNA damage induced by chemotherapy. This document provides a comprehensive overview of the clinical and preclinical data, detailed experimental protocols, and the underlying mechanistic pathways of this combination therapy for NSCLC.

Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of veliparib in combination with carboplatin and paclitaxel in patients with NSCLC.

Table 1: Efficacy of Veliparib in Combination with Carboplatin and Paclitaxel in Advanced/Metastatic NSCLC (Phase II Study)[1]
OutcomeVeliparib + Carboplatin/Paclitaxel (n=105)Placebo + Carboplatin/Paclitaxel (n=53)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)5.8 months4.2 months0.72 (0.45–1.15)0.17
Median Overall Survival (OS)11.7 months9.1 months0.80 (0.54–1.18)0.27
Objective Response Rate (ORR)32.4%32.1%--
Median Duration of Response (DOR)6.9 months3.3 months0.47 (0.16–1.42)0.18
Table 2: Efficacy in Patients with Squamous Histology (Phase II Study)[1]
OutcomeVeliparib + Carboplatin/PaclitaxelPlacebo + Carboplatin/PaclitaxelHazard Ratio (95% CI)p-value
Median PFS6.1 months4.1 months0.54 (0.26–1.12)0.098
Median OS10.3 months8.4 months0.73 (0.43–1.24)0.24
Table 3: Efficacy of Veliparib in Combination with Carboplatin and Paclitaxel in Advanced Non-Squamous NSCLC (Phase III Study - NCT02264990)[2][3]
PopulationOutcomeVeliparib + Carboplatin/Paclitaxel (n=298)Investigator's Choice Chemo (n=297)Hazard Ratio (95% CI)p-value
OverallMedian OS12.1 months12.1 months0.986 (0.827–1.176)0.846
LP52+ SubgroupMedian OS11.2 months9.2 months0.644 (0.396–1.048)0.113
Table 4: Grade 3/4 Adverse Events (Phase II Study)[1]
Adverse EventVeliparib + Carboplatin/Paclitaxel (%)Placebo + Carboplatin/Paclitaxel (%)
Neutropenia3125
Thrombocytopenia136
Anemia811
Febrile Neutropenia52

Experimental Protocols

Preclinical Studies

In Vitro Cytotoxicity Assay

This protocol is a representative example for assessing the synergistic effect of veliparib, carboplatin, and paclitaxel on NSCLC cell lines.

  • Cell Lines: Human NSCLC cell lines such as A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma).

  • Reagents:

    • Veliparib (dissolved in DMSO)

    • Carboplatin (dissolved in sterile water or saline)

    • Paclitaxel (dissolved in DMSO)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of veliparib, carboplatin, and paclitaxel.

    • Treat cells with single agents or combinations of the drugs at various concentrations. Include vehicle-only controls.

    • Incubate the plates for 72 hours.

    • Assess cell viability using a luminescence-based assay according to the manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use software (e.g., CalcuSyn) to determine the combination index (CI) to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a patient-derived xenograft (PDX) model.

  • Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.

  • Tumor Implantation:

    • Obtain fresh tumor tissue from NSCLC patients under sterile conditions.

    • Mechanically mince the tumor into small fragments (2-3 mm³).

    • Surgically implant the tumor fragments subcutaneously into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, veliparib alone, carboplatin/paclitaxel alone, combination therapy).

    • Administer veliparib orally (e.g., 25-50 mg/kg, daily).

    • Administer carboplatin (e.g., 30-60 mg/kg, intraperitoneally, once weekly) and paclitaxel (e.g., 10-20 mg/kg, intraperitoneally, once weekly).

    • Monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Clinical Trial Protocol (Representative Example based on Phase II/III Studies)

This protocol is a generalized representation of the clinical trial design for the combination of veliparib with carboplatin and paclitaxel in first-line advanced/metastatic NSCLC.

  • Patient Population:

    • Histologically or cytologically confirmed Stage IV NSCLC.

    • No prior chemotherapy for metastatic disease.

    • ECOG performance status of 0 or 1.

    • Adequate organ and bone marrow function.

  • Treatment Plan:

    • Randomization: Patients are randomized (e.g., 2:1 or 1:1) to receive either veliparib or placebo in combination with carboplatin and paclitaxel.

    • Dosing:

      • Veliparib/Placebo: 120 mg orally, twice daily on Days 1-7 of each 21-day cycle.

      • Carboplatin: Area under the curve (AUC) of 6 mg/mL/min, administered intravenously on Day 3 of each 21-day cycle.

      • Paclitaxel: 200 mg/m², administered intravenously on Day 3 of each 21-day cycle.

    • Treatment Duration: A maximum of 6 cycles, unless disease progression or unacceptable toxicity occurs.

  • Assessments:

    • Tumor Response: Assessed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).

    • Safety: Monitored through regular clinical and laboratory assessments, with adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

    • Pharmacokinetics: Blood samples collected to determine the pharmacokinetic profiles of veliparib, carboplatin, and paclitaxel.

    • Biomarkers: Archival tumor tissue may be collected for exploratory biomarker analysis.

Visualizations

Signaling Pathway

Veliparib_Carboplatin_Paclitaxel_Pathway cluster_chemo Chemotherapy Action cluster_dna_damage DNA Damage & Cell Cycle cluster_parp PARP Inhibition cluster_outcome Cellular Outcome Carboplatin Carboplatin DNA_Adducts DNA Adducts Carboplatin->DNA_Adducts Induces Paclitaxel Paclitaxel M_Phase_Arrest Mitotic Arrest Paclitaxel->M_Phase_Arrest Induces SSB Single-Strand Breaks DNA_Adducts->SSB Leads to PARP PARP1/2 SSB->PARP Activates DSB Double-Strand Breaks Apoptosis Apoptosis DSB->Apoptosis Induces M_Phase_Arrest->Apoptosis Promotes Veliparib Veliparib Veliparib->PARP Inhibits PARP->SSB Repairs PARP->DSB Unrepaired SSBs lead to Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Cycles (21 days each, up to 6 cycles) cluster_assessment Assessment & Follow-up Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Tumor Imaging, Labs) Informed_Consent->Baseline_Assessments Randomization Randomization (1:1 or 2:1) Baseline_Assessments->Randomization Arm_A Arm A: Veliparib (Days 1-7) + Carboplatin/Paclitaxel (Day 3) Randomization->Arm_A Arm_B Arm B: Placebo (Days 1-7) + Carboplatin/Paclitaxel (Day 3) Randomization->Arm_B Tumor_Assessment Tumor Assessment (Every 6 weeks) Arm_A->Tumor_Assessment Arm_B->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Tumor_Assessment->Safety_Monitoring Survival_Follow_up Survival Follow-up Safety_Monitoring->Survival_Follow_up

Application Notes and Protocols for Establishing a Veliparib-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing a Veliparib-resistant cancer cell line. The protocols outlined below are intended for researchers investigating the mechanisms of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors and for professionals in drug development seeking to identify novel therapeutic strategies to overcome such resistance.

Veliparib (ABT-888) is a potent inhibitor of PARP-1 and PARP-2, enzymes crucial for DNA single-strand break repair.[1] Inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, leads to synthetic lethality and cell death.[2][3] However, the development of resistance to PARP inhibitors, including Veliparib, is a significant clinical challenge.[4][5] Understanding the molecular mechanisms that drive this resistance is paramount for the development of next-generation therapies.

The primary mechanisms of resistance to PARP inhibitors are multifaceted and can include the restoration of homologous recombination repair, increased drug efflux, and alterations in the PARP1 enzyme.[6][7] Restoration of HR can occur through secondary mutations that reinstate the function of BRCA1/2 proteins or through the loss of proteins like 53BP1 that inhibit HR.[6] Increased drug efflux, often mediated by the P-glycoprotein (P-gp) transporter encoded by the ABCB1 gene, can reduce the intracellular concentration of the inhibitor.[4][7] Additionally, mutations in PARP1 that prevent inhibitor binding or reduce its expression can also lead to resistance.[2]

This document provides a detailed methodology for generating a Veliparib-resistant cell line through continuous dose escalation. It also includes protocols for the characterization of the resistant phenotype through cell viability assays, and investigation of underlying molecular changes using Western blotting and apoptosis assays.

Data Presentation

Table 1: IC50 Values of Parental and Veliparib-Resistant (VR) Cell Lines
Cell LineVeliparib IC50 (µM)Fold Resistance
Parental1.51
VR-Low1510
VR-High5033.3
Note: The IC50 (half-maximal inhibitory concentration) values are hypothetical and should be determined experimentally using a cell viability assay as described in Protocol 2.
Table 2: Protein Expression Levels in Parental and Veliparib-Resistant (VR) Cell Lines
ProteinParental (Relative Expression)VR-High (Relative Expression)Fold ChangePutative Role in Resistance
PARP11.00.8-1.25Reduced drug target
Cleaved PARP11.0 (upon treatment)0.3 (upon treatment)-3.33Reduced apoptosis
BRCA11.01.11.1HR restoration
RAD511.02.52.5HR restoration
P-glycoprotein (P-gp)1.05.05.0Increased drug efflux
γH2AX1.0 (upon treatment)0.4 (upon treatment)-2.5Reduced DNA damage signaling
Note: Protein expression levels are hypothetical and should be determined experimentally via Western blot analysis as described in Protocol 3. Fold change is calculated relative to the parental cell line.
Table 3: Apoptosis in Parental and Veliparib-Resistant (VR) Cell Lines
Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
ParentalVehicle Control3.21.5
ParentalVeliparib (IC50)25.815.4
VR-HighVehicle Control3.51.8
VR-HighVeliparib (Parental IC50)8.14.2
Note: Percentages are hypothetical and should be determined experimentally using an Annexin V/PI apoptosis assay as described in Protocol 4.

Experimental Protocols

Protocol 1: Establishment of a Veliparib-Resistant Cell Line

This protocol outlines the generation of a Veliparib-resistant cell line using a continuous, incremental dose-escalation method.[8][9][10]

Materials:

  • Parental cancer cell line of choice (e.g., a BRCA-mutated ovarian or breast cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Veliparib (ABT-888)

  • DMSO (for Veliparib stock solution)

  • Cell culture flasks, plates, and standard laboratory equipment

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of Veliparib for the parental cell line.

  • Initial Drug Exposure: Begin by treating the parental cells with a low concentration of Veliparib, typically the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation:

    • Culture the cells in the presence of the starting Veliparib concentration. The medium containing the drug should be changed every 2-3 days.

    • When the cells reach 80-90% confluency and exhibit a stable growth rate, subculture them and increase the Veliparib concentration by a small increment (e.g., 1.5 to 2-fold).

    • Initially, cell growth may be slow, and significant cell death may be observed. Only the surviving, resistant cells will proliferate.

    • Repeat this dose-escalation process gradually. This process can take several months.

  • Cryopreservation: At each major step of increased resistance (e.g., 5-fold, 10-fold increase in IC50), cryopreserve a batch of cells. This provides a backup and allows for later comparison between different stages of resistance.

  • Establishment of a Stable Resistant Line: The resistant cell line is considered established when it can proliferate steadily at a significantly higher concentration of Veliparib (e.g., 10- to 50-fold or higher than the parental IC50) for several passages.

  • Verification of Resistance: Once a stable resistant line is established, perform a cell viability assay (Protocol 2) to determine the new, higher IC50 and calculate the fold resistance compared to the parental cell line.

  • Stability of Resistance: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to determine the IC50 of Veliparib.[10][11][12][13]

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • Veliparib

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization solution (e.g., DMSO) for MTT assay

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[11]

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Veliparib. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.

  • Absorbance/Luminescence Measurement: Measure the absorbance at 570 nm (for MTT) or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis

This protocol is for analyzing the expression of proteins involved in DNA repair, apoptosis, and drug efflux.[14][15][16]

Materials:

  • Parental and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP1, cleaved PARP1, BRCA1, RAD51, P-gp, γH2AX, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in response to Veliparib treatment.[12][17][18][19][20]

Materials:

  • Parental and resistant cell lines

  • 6-well plates

  • Veliparib

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with Veliparib (e.g., at the parental IC50 concentration) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Experimental_Workflow cluster_establishment Cell Line Establishment cluster_characterization Characterization cluster_data Data Output A Parental Cell Line B Determine IC50 (Protocol 2) A->B C Continuous Exposure to Escalating Doses of Veliparib (Protocol 1) B->C D Veliparib-Resistant (VR) Cell Line C->D E Verify Resistance (IC50 Determination) (Protocol 2) D->E F Analyze Protein Expression (Western Blot) (Protocol 3) D->F G Assess Apoptosis (Annexin V/PI Assay) (Protocol 4) D->G H Table 1: IC50 Values E->H I Table 2: Protein Levels F->I J Table 3: Apoptosis Data G->J

Caption: Workflow for establishing and characterizing a Veliparib-resistant cell line.

PARP_Inhibitor_Resistance_Pathways cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Veliparib Veliparib PARP1 PARP1 Veliparib->PARP1 inhibits SSB Single-Strand Break (SSB) PARP1->SSB repairs DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse HR Homologous Recombination (HR) (BRCA1, RAD51) DSB->HR repair Apoptosis Apoptosis HR->Apoptosis failure leads to HR_restoration HR Restoration (e.g., secondary BRCA mutation, loss of 53BP1) HR_restoration->HR restores function Drug_efflux Increased Drug Efflux (P-glycoprotein) Drug_efflux->Veliparib removes from cell PARP1_alt PARP1 Alteration (mutation or decreased expression) PARP1_alt->PARP1 alters/reduces target

Caption: Key signaling pathways and mechanisms of resistance to PARP inhibitors like Veliparib.

References

Veliparib Treatment Protocols for Brain Metastases Studies: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data summaries for the use of Veliparib in preclinical and clinical studies of brain metastases. Veliparib is an orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) that has been investigated for its potential to sensitize cancer cells to DNA-damaging agents like radiation therapy. A key characteristic of Veliparib is its ability to cross the blood-brain barrier, making it a candidate for treating intracranial tumors.

Mechanism of Action: PARP Inhibition and Radiosensitization

Veliparib inhibits PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When radiation therapy induces SSBs in cancer cells, the inhibition of PARP by Veliparib leads to the accumulation of these breaks. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs, this accumulation of DSBs can lead to mitotic catastrophe and cell death, a concept known as synthetic lethality. This mechanism underlies the radiosensitizing effect of Veliparib in the treatment of brain metastases.

cluster_0 Radiation Therapy cluster_1 DNA Damage & Repair cluster_2 Cellular Outcome RT Radiation SSB Single-Strand Break (SSB) RT->SSB induces PARP PARP Enzyme SSB->PARP activates Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR repaired by CellDeath Cell Death (Apoptosis) DSB->CellDeath leads to BER Base Excision Repair (BER) CellSurvival Cell Survival BER->CellSurvival HR->CellSurvival PARP->BER mediates Veliparib Veliparib Veliparib->PARP inhibits Replication->DSB converts unrepaired SSB to

Veliparib's Mechanism of Radiosensitization.

Preclinical Study Protocol: Orthotopic Brain Metastasis Model

This protocol outlines a representative preclinical study to evaluate the efficacy of Veliparib as a radiosensitizer in an orthotopic mouse model of brain metastases.

1. Cell Culture and Animal Model:

  • Human cancer cell lines relevant to brain metastases (e.g., NSCLC, breast cancer) are cultured under standard conditions.

  • For in vivo imaging, cells can be transduced with a luciferase reporter gene.

  • Female athymic nude mice (6-8 weeks old) are used.

  • Intracranial injection of tumor cells is performed to establish orthotopic brain tumors.

2. Experimental Groups:

  • Vehicle control

  • Veliparib alone

  • Radiation alone (e.g., Whole Brain Radiation Therapy - WBRT)

  • Veliparib in combination with radiation

3. Dosing and Administration:

  • Veliparib: Administered orally (p.o.) twice daily at a dose of 12.5 mg/kg, dissolved in a suitable vehicle (e.g., 20% Captisol®).[1][2]

  • Radiation: Delivered as multifractionated craniospinal irradiation (CSI) or WBRT. A total dose of 18 Gy is a representative example.[2]

  • When combined, Veliparib is administered one hour prior to each radiation fraction.[1][2]

4. Monitoring and Endpoints:

  • Tumor growth is monitored weekly using bioluminescence imaging (BLI).

  • Animal survival is monitored and recorded.

  • At the study endpoint, brain tissues are collected for immunohistochemical analysis of apoptosis (e.g., TUNEL staining) and cell proliferation (e.g., Ki67).

5. Data Analysis:

  • Tumor growth rates and survival curves (Kaplan-Meier) are generated and statistically analyzed.

  • Immunohistochemistry results are quantified to compare treatment groups.

cluster_0 Preparation cluster_1 Treatment Groups cluster_2 Monitoring & Analysis CellCulture Cell Culture (e.g., NSCLC, Breast Cancer) AnimalModel Orthotopic Injection in Nude Mice CellCulture->AnimalModel Vehicle Vehicle Veliparib Veliparib Radiation Radiation Combination Veliparib + Radiation BLI Bioluminescence Imaging Vehicle->BLI Veliparib->BLI Radiation->BLI Combination->BLI Survival Survival Analysis BLI->Survival IHC Immunohistochemistry (Apoptosis, Proliferation) Survival->IHC cluster_0 Patient Screening cluster_1 Treatment Phase cluster_2 Assessments Inclusion Inclusion Criteria Met VeliparibDosing Veliparib Dosing (e.g., 200mg BID) Inclusion->VeliparibDosing Exclusion Exclusion Criteria Not Met Exclusion->VeliparibDosing WBRT WBRT (30 Gy in 10 fractions) TumorResponse Tumor Response (RANO-BM via MRI) WBRT->TumorResponse Safety Safety & Toxicity (CTCAE v4.0) WBRT->Safety PK Pharmacokinetics WBRT->PK Survival Overall Survival WBRT->Survival

References

Application Notes and Protocols: Synergistic Targeting of Colorectal Cancer Stem Cells with Veliparib and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination of Veliparib (a PARP inhibitor) and 5-Fluorouracil (5-FU) in colorectal cancer stem cell (CRC-CSC) research. The synergistic effect of this combination therapy presents a promising strategy to overcome chemoresistance and target the root of tumor recurrence.

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality, largely due to tumor recurrence and chemoresistance. A subpopulation of cells within the tumor, known as cancer stem cells (CSCs), are believed to be responsible for these phenomena. CSCs possess self-renewal capabilities and are often resistant to conventional chemotherapies like 5-FU.

Veliparib (ABT-888) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In mismatch repair (MMR)-proficient CRC-CSCs, 5-FU induces DNA damage. The subsequent activation of PARP1-mediated MMR pathway is a key mechanism of resistance. Veliparib potentiates the cytotoxic effects of 5-FU by inhibiting this PARP-dependent DNA repair pathway, leading to an accumulation of DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis of the cancer stem cells. This combination therapy offers a targeted approach to sensitize CRC-CSCs to chemotherapy.

Data Presentation

The following tables summarize the quantitative outcomes of combining Veliparib and 5-Fluorouracil in MMR-proficient colorectal cancer stem cells, based on preclinical studies.

Table 1: In Vitro Efficacy of Veliparib and 5-FU Combination in CRC-CSCs

Treatment GroupIC50 ValuesApoptosis RateCell Cycle Arrest
5-FU aloneHigher concentration required for cytotoxic effect.Moderate induction of apoptosis.Induces S-phase arrest.
Veliparib aloneMinimal cytotoxic effect at concentrations used in combination.Negligible induction of apoptosis.No significant cell cycle arrest.
Veliparib + 5-FU Synergistic reduction in IC50; effective at much lower concentrations than individual drugs. Significantly enhanced apoptosis compared to 5-FU alone. Potentiated S-phase arrest, leading to increased cell death.

Table 2: In Vivo Efficacy of Veliparib and 5-FU Combination in CRC-CSC Xenograft Models

Treatment GroupTumor Growth InhibitionMechanism of Action
5-FU aloneModerate tumor growth inhibition.Induces DNA damage in cancer cells.
Veliparib aloneMinimal effect on tumor growth.PARP inhibition.
Veliparib + 5-FU Significantly enhanced tumor growth inhibition compared to monotherapy. Increased accumulation of DNA damage and inhibition of the Mismatch Repair (MMR) pathway in cancer stem cells.

Signaling Pathway

The combination of 5-FU and Veliparib exploits the DNA damage response pathway in MMR-proficient colorectal cancer stem cells. The following diagram illustrates the proposed mechanism of action.

cluster_0 MMR-Proficient Colorectal Cancer Stem Cell cluster_1 Combination Therapy FU 5-Fluorouracil (5-FU) DNA_Damage DNA Mismatches (DNA Damage) FU->DNA_Damage PARP1_Activation PARP1 Activation (PARylation) DNA_Damage->PARP1_Activation Accumulated_Damage Accumulation of DNA Damage DNA_Damage->Accumulated_Damage MMR_Complex MSH6 Interaction with PARylated-PARP1 PARP1_Activation->MMR_Complex PARP1_Inhibition PARP1 Inhibition (Blocks PARylation) MMR_Pathway Mismatch Repair (MMR) Pathway Activation MMR_Complex->MMR_Pathway DNA_Repair DNA Repair MMR_Pathway->DNA_Repair Cell_Survival Cell Survival & Chemoresistance DNA_Repair->Cell_Survival Veliparib Veliparib Veliparib->PARP1_Inhibition MMR_Inhibition Disruption of MSH6- PARP1 Interaction PARP1_Inhibition->MMR_Inhibition MMR_Shutdown MMR Pathway Shutdown MMR_Inhibition->MMR_Shutdown MMR_Shutdown->Accumulated_Damage S_Phase_Arrest S-Phase Arrest Accumulated_Damage->S_Phase_Arrest Apoptosis Apoptosis (Cell Death) S_Phase_Arrest->Apoptosis

Caption: Mechanism of synergistic cytotoxicity of Veliparib and 5-FU in CRC-CSCs.

Experimental Workflow

The following diagram outlines a typical experimental workflow to evaluate the combination of Veliparib and 5-FU on colorectal cancer stem cells.

cluster_0 Step 1: CRC-CSC Culture & Enrichment cluster_1 Step 2: Drug Treatment & Viability cluster_2 Step 3: Mechanistic Assays cluster_3 Step 4: In Vivo Validation Culture Culture of Colorectal Cancer Cell Lines Sphere_Formation Sphere Formation Assay (Enrichment of CSCs) Culture->Sphere_Formation Treatment Treatment with 5-FU, Veliparib, and Combination Sphere_Formation->Treatment MTT_Assay Cell Viability Assay (MTT) Determine IC50 Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (PARP, MSH6) Treatment->Western_Blot Co_IP Co-Immunoprecipitation (PARP1-MSH6 Interaction) Treatment->Co_IP Xenograft CRC-CSC Xenograft Model in Immunocompromised Mice In_Vivo_Treatment In Vivo Treatment with 5-FU and Veliparib Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement

Caption: Experimental workflow for Veliparib and 5-FU combination studies in CRC-CSCs.

Experimental Protocols

Colorectal Cancer Stem Cell (CRC-CSC) Enrichment using Sphere Formation Assay

This protocol is for the enrichment of CRC-CSCs from established colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell line (e.g., HCT116)

  • DMEM/F12 serum-free medium

  • B27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Heparin

  • Ultra-low attachment plates or flasks

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture colorectal cancer cells to 70-80% confluency in standard serum-containing medium.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with serum-containing medium and centrifuge the cells.

  • Resuspend the cell pellet in serum-free sphere-forming medium (DMEM/F12 supplemented with B27, EGF, bFGF, and heparin).

  • Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

  • Incubate at 37°C in a 5% CO2 incubator for 7-10 days.

  • Monitor for the formation of floating spherical colonies (colonospheres).

  • Collect the spheres by gentle centrifugation and dissociate them into single cells for sub-culturing or downstream experiments.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • CRC-CSCs (as single cells from dissociated spheres)

  • 96-well plates

  • Veliparib and 5-Fluorouracil stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed CRC-CSCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of 5-FU, Veliparib, and their combination for 48-72 hours. Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).

Materials:

  • Treated and untreated CRC-CSCs

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Collect the treated and untreated cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated CRC-CSCs

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol detects the expression levels of specific proteins.

Materials:

  • Treated and untreated CRC-CSCs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP1, anti-MSH6, anti

Troubleshooting & Optimization

Troubleshooting Veliparib dihydrochloride solubility issues in PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Veliparib dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility issues in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes are critical components of the cellular machinery responsible for DNA repair. In the presence of DNA single-strand breaks, PARP is activated and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage. By inhibiting PARP, Veliparib prevents the repair of these single-strand breaks. This leads to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound exhibits good solubility in aqueous solutions. The table below summarizes its solubility in various solvents. Please note that for aqueous solutions, the use of sonication is often recommended to facilitate dissolution.

SolventSolubilityMolar Concentration (Approx.)Notes
PBS (pH 7.4) 100 mg/mL315 mMRequires sonication for dissolution.[4]
Water 250 mg/mL788 mMRequires sonication for dissolution.
DMSO ≥ 31.72 mg/mL≥ 100 mMPrepare fresh or store aliquoted at -20°C or -80°C.
Ethanol ≥ 3.3 mg/mL≥ 10.4 mMGentle warming and sonication may be required.

Q3: How should I prepare a stock solution of this compound?

For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. A 10 mM stock solution is a common starting point.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q4: How should I store solutions of this compound?

Proper storage is crucial to maintain the stability and activity of this compound solutions.

  • Powder: Store the solid compound at 4°C, sealed and protected from moisture.

  • DMSO Stock Solutions: Store in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.

  • Aqueous Solutions (PBS): It is highly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours and protect from light. The stability of Veliparib in aqueous solutions can be limited, and precipitation may occur over time.

Troubleshooting Guide: Solubility Issues in PBS

This guide addresses common problems encountered when dissolving this compound in PBS and provides step-by-step solutions.

Problem 1: The compound is not fully dissolving in PBS, even after vortexing.

  • Cause: this compound, while soluble in PBS, may require additional energy to overcome the crystal lattice energy and fully dissolve.

  • Solution:

    • Sonication: Place the vial containing the PBS and this compound in a sonicator bath. Sonicate for 15-30 minutes. Monitor the solution periodically for clarity.

    • Gentle Heating: If sonication alone is insufficient, warm the solution in a water bath set to 37-40°C for 10-15 minutes while intermittently vortexing. Caution: Avoid excessive heat, as it may degrade the compound. Do not exceed 50°C.

Problem 2: The compound dissolves initially but then precipitates out of the PBS solution.

  • Cause: This can occur due to several factors, including the concentration of the solution, the pH of the PBS, or interactions with the phosphate buffer ions. Hydrochloride salts of some drugs can have reduced solubility in phosphate buffers due to the common ion effect or the formation of less soluble phosphate salts.

  • Solution:

    • Prepare a More Dilute Solution: If you are preparing a highly concentrated solution, try reducing the final concentration. It is often better to prepare a more dilute solution and add a larger volume to your experiment than to struggle with a concentrated, unstable solution.

    • Use a Co-solvent: For particularly challenging situations, consider preparing a concentrated stock in DMSO and then diluting it into your PBS-based experimental medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Problem 3: I am unsure about the stability of my this compound solution in PBS during my experiment.

  • Cause: The stability of a compound in solution can be affected by time, temperature, and light exposure.

  • Solution:

    • Prepare Fresh Solutions: The best practice is to prepare the PBS solution of this compound immediately before use.

    • Minimize Storage Time: If you must prepare the solution in advance, store it at 4°C and use it within 24 hours. Protect the solution from light by wrapping the container in aluminum foil.

    • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the solution should be discarded and a fresh one prepared.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Solution in PBS

  • Materials:

    • This compound powder

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator water bath

  • Procedure:

    • Weigh 1 mg of this compound and place it in a sterile vial.

    • Add 1 mL of sterile PBS (pH 7.4) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in a sonicator water bath and sonicate for 20-30 minutes, or until the solution is clear.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Use the freshly prepared solution immediately for your experiment.

Visualizations

PARP_Inhibition_Pathway Veliparib's Mechanism of Action in DNA Repair DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Accumulation Accumulation of Single-Strand Breaks DNA_Damage->Accumulation PAR Poly(ADP-ribose) Synthesis PARP->PAR PARP->Accumulation Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Veliparib Veliparib Veliparib->PARP Inhibition Inhibition Inhibition Collapse Replication Fork Collapse (Double-Strand Breaks) Accumulation->Collapse Apoptosis Apoptosis / Cell Death Collapse->Apoptosis

Caption: Veliparib inhibits PARP, leading to the accumulation of DNA damage and cell death.

Troubleshooting_Workflow Troubleshooting this compound Dissolution in PBS Start Start: Dissolve Veliparib dihydrochloride in PBS Vortex Vortex vigorously Start->Vortex Is_Dissolved1 Is the solution clear? Vortex->Is_Dissolved1 Sonicate Sonicate for 15-30 min Is_Dissolved1->Sonicate No Success Solution is ready for use (Prepare fresh) Is_Dissolved1->Success Yes Is_Dissolved2 Is the solution clear? Sonicate->Is_Dissolved2 Heat Gently warm to 37-40°C for 10-15 min Is_Dissolved2->Heat No Is_Dissolved2->Success Yes Is_Dissolved3 Is the solution clear? Heat->Is_Dissolved3 Is_Dissolved3->Success Yes Failure Consider alternative strategy: - Lower concentration - Use DMSO co-solvent - Check PBS pH Is_Dissolved3->Failure No

Caption: A workflow for troubleshooting this compound solubility issues in PBS.

References

Veliparib Technical Support Center: Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects when using the PARP inhibitor Veliparib (ABT-888) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Veliparib?

A1: Veliparib is a potent, orally bioavailable small molecule that primarily acts as a competitive inhibitor of Poly(ADP-ribose) polymerase enzymes, PARP1 and PARP2.[1][2][3][4] It binds to the nicotinamide adenine dinucleotide (NAD+) binding site of these enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and cell death.[5]

Q2: What are the known off-target effects of Veliparib?

A2: While generally selective for PARP1 and PARP2, Veliparib has been shown to have low micromolar affinity for the kinases PIM1 and CDK9.[6] This means that at higher concentrations, Veliparib may inhibit these kinases, potentially leading to off-target effects. It is important to consider that the clinical relevance of these off-target affinities may depend on the dosage and the specific cellular context.[6]

Q3: How does Veliparib's "PARP trapping" efficiency compare to other PARP inhibitors?

A3: PARP trapping is a phenomenon where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage. This trapped PARP-DNA complex can be more cytotoxic than the simple inhibition of PAR synthesis. Veliparib is considered a relatively weak PARP trapper compared to other clinically advanced PARP inhibitors like olaparib, rucaparib, and especially talazoparib, which is a very potent trapper.[7][8] This difference in trapping efficiency is a key characteristic that distinguishes Veliparib and may contribute to its different efficacy and toxicity profile.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for Veliparib to aid in experimental design and interpretation.

Table 1: On-Target Potency of Veliparib

TargetParameterValue (nM)Reference
PARP1Kᵢ5.2[1][2][3]
PARP2Kᵢ2.9[1][2][3]
PARP1IC₅₀4.4[9]

Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of Veliparib against its primary targets.

Table 2: Known Off-Target Kinase Profile of Veliparib

Off-TargetParameterValue (µM)Reference
PIM1IC₅₀17[6]
CDK9IC₅₀8.2[6]

These values are in the micromolar range, indicating a much lower affinity compared to the nanomolar affinity for PARP1/2.

Table 3: Comparative PARP Trapping Efficiency

PARP InhibitorRelative Trapping Potency
TalazoparibVery High
RucaparibHigh
OlaparibIntermediate
Veliparib Low

This table provides a qualitative comparison of the PARP trapping efficiency of various inhibitors. Veliparib is noted for its lower trapping potential.[7][8]

Troubleshooting Experimental Results

This guide addresses common issues encountered during experiments with Veliparib and provides a systematic approach to troubleshooting.

Issue 1: The observed cellular phenotype (e.g., cell death, cell cycle arrest) does not match the phenotype from genetic knockdown (siRNA/CRISPR) of PARP1/2.

  • Possible Cause: The phenotype may be due to an off-target effect of Veliparib.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated PARP Inhibitor: Repeat the key experiment with a different PARP inhibitor that has a distinct chemical scaffold and off-target profile (e.g., Olaparib). If the phenotype is not replicated, it strongly suggests an off-target effect of Veliparib.

    • Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that Veliparib is binding to PARP1/2 in your cellular model at the concentrations used. A lack of thermal stabilization of PARP1/2 could indicate issues with compound uptake or stability.

    • Investigate Potential Off-Targets:

      • Perform a kinome scan or use a targeted kinase inhibitor panel to assess if Veliparib is inhibiting other kinases at the effective concentration in your assay.

      • Specifically, test for the involvement of PIM1 and CDK9 using selective inhibitors for these kinases to see if they phenocopy the effects of Veliparib.

Issue 2: Unexpectedly high cytotoxicity is observed in a cell line that is considered resistant to PARP inhibition (i.e., homologous recombination proficient).

  • Possible Cause 1: The cell line may have an uncharacterized defect in a DNA repair pathway that creates a synthetic lethal interaction with PARP inhibition.

  • Troubleshooting Steps:

    • Review the genetic background of your cell line for mutations in other DNA damage response genes.

    • Assess the expression levels of proteins like SLFN11, as high expression has been linked to increased sensitivity to PARP inhibitors regardless of BRCA status.

  • Possible Cause 2: The observed toxicity is due to a potent off-target effect at the concentration used.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine if the cytotoxicity occurs at concentrations significantly higher than the IC₅₀ for PARP1/2 inhibition.

    • Follow the steps outlined in "Issue 1" to investigate potential off-target kinase inhibition.

Issue 3: Inconsistent or non-reproducible results across experiments.

  • Possible Cause: Variability in experimental conditions or compound integrity.

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh stock solutions of Veliparib in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh working dilutions for each experiment.

    • Cell Culture Conditions: Maintain consistency in cell density at the time of treatment, passage number, and media components. Mycoplasma contamination can also significantly alter cellular responses.

    • Assay-Specific Issues: Be aware of potential artifacts with your chosen assay. For example, some viability assays can be affected by changes in cell metabolism or proliferation rates. Consider using orthogonal assays to confirm your findings (e.g., clonogenic survival assay in addition to a metabolic-based viability assay).[6]

G Troubleshooting Decision Tree for Unexpected Veliparib Phenotypes A Unexpected Phenotype Observed with Veliparib B Does the phenotype match PARP1/2 genetic knockdown? A->B C Likely On-Target Effect B->C  Yes D Potential Off-Target Effect B->D No   E Test with a structurally unrelated PARP inhibitor D->E F Does the new inhibitor replicate the phenotype? E->F G Phenotype is likely a general PARP inhibition effect F->G  Yes H Confirm Veliparib-specific off-target effect F->H No   I Perform Kinome Profiling & CETSA for target engagement H->I J Identify potential off-target kinases (e.g., PIM1, CDK9) I->J

Troubleshooting decision tree for unexpected results.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows for the verification of Veliparib's engagement with its target (PARP1) in intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of Veliparib or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a range of temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control (kept at 37°C).

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the samples to equal protein concentration, add Laemmli buffer, and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against PARP1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melt curve. A shift in the curve to a higher temperature in the Veliparib-treated samples indicates target engagement.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the IC₅₀ of Veliparib against potential off-target kinases like PIM1 and CDK9.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the phosphorylation of a substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Veliparib in 100% DMSO. Create a serial dilution series of the inhibitor.

    • Prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of the purified recombinant kinase (e.g., PIM1 or CDK9) in the reaction buffer.

    • Prepare a solution of the kinase-specific substrate (peptide or protein) and ATP in the reaction buffer.

  • Assay Procedure (in a 96- or 384-well plate):

    • Add the diluted Veliparib or vehicle (DMSO) to the appropriate wells.

    • Add the purified kinase to all wells except the negative control.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.

  • Detection:

    • Stop the reaction and detect the kinase activity. The detection method will depend on the assay format (e.g., luminescence-based for ATP depletion, fluorescence-based for substrate phosphorylation).

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of kinase activity against the logarithm of the Veliparib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Chromatin Fractionation for PARP Trapping

This assay provides a physiologically relevant measure of Veliparib's ability to trap PARP1 on chromatin.

Principle: Cells are biochemically fractionated to separate soluble nuclear proteins from proteins tightly bound to chromatin. An increase in the amount of PARP1 in the chromatin fraction after drug treatment indicates PARP trapping.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency.

    • Treat cells with the desired concentrations of Veliparib or another PARP inhibitor for a specified time (e.g., 4 hours). To enhance the signal, you can co-treat with a low dose of a DNA-damaging agent like methyl methanesulfonate (MMS).

  • Cell Lysis and Fractionation:

    • Harvest and wash the cells with ice-cold PBS.

    • Perform subcellular protein fractionation using a commercial kit or a standard laboratory protocol. This typically involves sequential incubations in hypotonic and low-salt buffers to remove cytoplasmic and soluble nuclear proteins, respectively. It is crucial to include Veliparib in all fractionation buffers to maintain the trapped complex.[10]

  • Chromatin Pellet Processing:

    • The final insoluble pellet contains the chromatin-bound proteins. Resuspend this pellet in a high-salt buffer and sonicate briefly to shear the DNA and solubilize the proteins.

  • Immunoblotting:

    • Determine the protein concentration of each chromatin fraction.

    • Perform Western blotting as described in the CETSA protocol.

    • Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction, such as Histone H3.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and Histone H3.

    • Normalize the PARP1 signal to the Histone H3 signal for each sample. An increase in the normalized PARP1 signal in the Veliparib-treated samples compared to the control indicates PARP trapping.

Signaling Pathways and Experimental Workflows

G On-Target: PARP Inhibition in DNA Repair cluster_inhibition Consequence of Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_damage->PARP1_2 recruits Replication DNA Replication Fork DNA_damage->Replication encounters PAR PAR Chain Synthesis (PARylation) PARP1_2->PAR catalyzes NAD NAD+ NAD->PARP1_2 Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment acts as scaffold for SSB_Repair SSB Repair Recruitment->SSB_Repair Veliparib Veliparib Veliparib->PARP1_2 inhibits DSB DSB Formation (Replication Fork Collapse) Replication->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Mechanism of Veliparib in the DNA damage response pathway.

G Experimental Workflow for Off-Target Identification Start Start: Observe Phenotype with Veliparib Control Control Experiment: Genetic Knockdown of PARP1/2 Start->Control Compare Compare Phenotypes Start->Compare Control->Compare OnTarget Conclusion: On-Target Effect Compare->OnTarget  Match OffTarget Hypothesis: Off-Target Effect Compare->OffTarget Mismatch   Orthogonal Validation 1: Use Structurally Different PARP Inhibitor OffTarget->Orthogonal CETSA Validation 2: Confirm Target Engagement with CETSA Orthogonal->CETSA Kinome Investigation: Kinome Profiling to Identify Off-Targets CETSA->Kinome Confirm Confirmation: Use selective inhibitors for identified off-targets Kinome->Confirm

Workflow for investigating potential off-target effects.

References

Technical Support Center: Overcoming Acquired Resistance to Veliparib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to the PARP inhibitor, Veliparib, in long-term cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Gradual decrease in Veliparib sensitivity over multiple cell passages. 1. Restoration of Homologous Recombination (HR) function: Secondary mutations in BRCA1/2 or other HR-related genes (e.g., PALB2, RAD51C, RAD51D) can restore the open reading frame and protein function.[1][2][3][4][5] 2. Epigenetic changes: Demethylation of the BRCA1 promoter can lead to its re-expression.[6] 3. Loss of 53BP1: Deletion of 53BP1 can restore HR in BRCA1-deficient cells.1. Sequence BRCA1/2 and other key HR genes to identify reversion mutations. 2. Perform methylation analysis of the BRCA1 promoter. 3. Assess 53BP1 protein levels via Western blot. 4. Consider combination therapy with agents that re-induce HR deficiency, such as CDK12 inhibitors.[5]
Resistant cells show reduced accumulation of DNA double-strand breaks (DSBs) upon Veliparib treatment. 1. Stabilization of replication forks: Cells may develop mechanisms to protect stalled replication forks from collapsing into DSBs, a key mechanism of PARP inhibitor-induced cytotoxicity.[1][4][7] 2. Reduced PARP1 expression or trapping: Mutations or decreased expression of PARP1 can reduce the target for Veliparib, and decreased PARP trapping can lessen its cytotoxic effect.[2][8][9] 3. Downregulation of PARG: Loss of Poly(ADP-ribose) glycohydrolase (PARG) can lead to increased PARylation, which reduces PARP1 trapping.[6][7][10]1. Perform DNA fiber assays to assess replication fork stability. 2. Quantify PARP1 protein levels by Western blot and consider sequencing the PARP1 gene for mutations. 3. Measure PAR levels in the presence of Veliparib to assess PARP trapping efficiency. 4. Evaluate PARG expression levels. 5. Test combination with ATR inhibitors to overcome replication fork stabilization.[10][11]
No significant difference in HR function or PARP1 levels, but cells are still resistant. 1. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Veliparib out of the cell, reducing its intracellular concentration.[3][5][9][12]1. Perform RT-qPCR or Western blot to measure the expression of ABCB1 and other relevant drug transporters. 2. Utilize fluorescent substrates of P-gp (e.g., Rhodamine 123) to assess efflux pump activity via flow cytometry. 3. Co-administer a P-gp inhibitor (e.g., Verapamil, Tariquidar) with Veliparib to see if sensitivity is restored.[12]
Veliparib shows reduced efficacy in combination with DNA-damaging agents (e.g., cisplatin, carboplatin) in previously sensitive cells. 1. Cross-resistance: Mechanisms that confer resistance to Veliparib, particularly the restoration of HR, can also lead to resistance to platinum-based chemotherapies.[3] 2. Suppression of Non-Homologous End Joining (NHEJ): In some contexts, functional NHEJ is required for the synthetic lethality of PARP inhibitors in HR-deficient cells.[2][13]1. Assess the HR status of the resistant cells. 2. Evaluate the expression and function of key NHEJ proteins (e.g., Ku70/80, XRCC4). 3. Consider alternative combination strategies, such as with ATR inhibitors or agents targeting other DNA damage response pathways.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Veliparib?

A1: Acquired resistance to Veliparib, and PARP inhibitors in general, is multifactorial. The most common mechanisms include:

  • Restoration of Homologous Recombination (HR) Repair: This can occur through secondary "reversion" mutations in genes like BRCA1 and BRCA2 that restore their function, or through the loss of factors that inhibit HR, such as 53BP1.[1][2][3][4][5]

  • Stabilization of Replication Forks: Resistant cells can develop mechanisms to prevent the collapse of stalled replication forks, which is a major source of DNA damage caused by PARP inhibitors.[1][4][7]

  • Changes in PARP1: Decreased expression or mutations in the PARP1 gene can reduce the amount of target for Veliparib or decrease its ability to trap PARP1 on DNA.[2][8][9]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of Veliparib.[3][5][9][12]

  • Suppression of Non-Homologous End Joining (NHEJ): In some cellular contexts, the cytotoxic effects of PARP inhibitors in HR-deficient cells depend on a functional NHEJ pathway.[2][13]

Q2: How can I develop a Veliparib-resistant cell line model?

A2: To establish a Veliparib-resistant cell line, you can employ a long-term, dose-escalation culture method.

  • Experimental Workflow:

    • Start by treating the parental cell line with a low concentration of Veliparib (e.g., the IC20 or IC30).

    • Continuously culture the cells in the presence of the drug, monitoring their growth.

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of Veliparib.

    • Repeat this process over several months until the cells can proliferate in a significantly higher concentration of Veliparib compared to the parental line.

    • Periodically freeze down stocks of the resistant cells at different stages of development.

  • Diagram of Experimental Workflow:

    G A Parental Cell Line B Treat with low dose Veliparib (IC20) A->B C Continuous Culture & Monitoring B->C D Gradual Dose Escalation C->D Cells adapt D->C Repeat E Characterize Resistant Phenotype D->E Resistance achieved F Veliparib-Resistant Cell Line E->F

    Caption: Workflow for generating a Veliparib-resistant cell line.

Q3: What are some potential therapeutic strategies to overcome Veliparib resistance?

A3: Several strategies are being explored to overcome acquired resistance to Veliparib, primarily involving combination therapies:

  • Combination with Chemotherapy: Veliparib has been studied in combination with DNA-damaging agents like cisplatin and carboplatin, although cross-resistance can be an issue.[7][14][15][16]

  • Targeting the DNA Damage Response (DDR): Combining Veliparib with inhibitors of other DDR pathways, such as ATR or WEE1 inhibitors, can re-sensitize resistant cells.[10][11]

  • Inhibiting Drug Efflux Pumps: For resistance mediated by ABC transporters, co-treatment with a P-glycoprotein inhibitor can restore intracellular Veliparib levels.[12]

  • Targeting Alternative Repair Pathways: In HR-restored cells, inhibiting alternative DNA repair pathways like polymerase theta (Polθ) may be effective.[7][14]

  • Immunotherapy: Combining PARP inhibitors with immune checkpoint inhibitors is another promising avenue of investigation.[17]

  • Signaling Pathway Diagram of Resistance and Intervention:

    G cluster_0 Veliparib Action cluster_1 Mechanisms of Acquired Resistance cluster_2 Strategies to Overcome Resistance Veliparib Veliparib PARP1 PARP1 Veliparib->PARP1 inhibits SSB Single-Strand Break (SSB) PARP1->SSB trapped at DSB Double-Strand Break (DSB) (at replication fork) SSB->DSB CellDeath Cell Death DSB->CellDeath in HR-deficient cells HR_Restore HR Restoration (e.g., BRCA1/2 reversion) HR_Restore->DSB repairs Efflux Increased Drug Efflux (e.g., P-gp) Efflux->Veliparib removes Fork_Stab Replication Fork Stabilization Fork_Stab->DSB prevents formation ATR_i ATR Inhibitor ATR_i->Fork_Stab targets Pgp_i P-gp Inhibitor Pgp_i->Efflux inhibits CDK12_i CDK12 Inhibitor CDK12_i->HR_Restore inhibits

    Caption: Mechanisms of Veliparib resistance and therapeutic interventions.

Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Veliparib in parental and resistant cell lines.

  • Procedure:

    • Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of Veliparib in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

    • Incubate the plate for 72-120 hours, depending on the cell line's doubling time.

    • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to calculate the IC50.

2. Western Blot for PARP1 and P-glycoprotein (ABCB1)

  • Objective: To quantify the expression levels of PARP1 and the drug efflux pump P-glycoprotein.

  • Procedure:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PARP1 (e.g., 1:1000 dilution) and ABCB1 (1:500 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

3. PARP Trapping Assay (Subcellular Fractionation)

  • Objective: To assess the ability of Veliparib to trap PARP1 on chromatin.

  • Procedure:

    • Treat parental and resistant cells with Veliparib or vehicle for 1 hour.

    • Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins. Commercial kits are available for this purpose.

    • Analyze the protein concentration of each fraction.

    • Perform a Western blot on equal amounts of protein from the chromatin-bound and nuclear soluble fractions, probing for PARP1.

    • An increase in the PARP1 signal in the chromatin-bound fraction of drug-treated cells compared to untreated cells indicates PARP trapping. Compare the degree of trapping between parental and resistant cells.[18]

References

Veliparib stability in DMSO solution at -20°C for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Veliparib in DMSO solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Veliparib stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of Veliparib for in vitro studies. It is crucial to use anhydrous or molecular biology grade DMSO to minimize water content, which can promote hydrolysis of the compound over time.[1][2]

Q2: What is the recommended storage temperature for Veliparib DMSO stock solutions?

A2: For long-term storage, it is recommended to store Veliparib stock solutions at -20°C or -80°C.[2] Storage at -80°C is generally preferred for extended periods (months to years), while -20°C is suitable for shorter-term storage (weeks to a few months).

Q3: How should I prepare Veliparib stock solutions to ensure stability?

A3: To maximize stability, it is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should then be aliquoted into single-use volumes in tightly sealed, amber vials to protect from light and moisture, and to minimize freeze-thaw cycles.[1][2]

Q4: How many freeze-thaw cycles can a Veliparib DMSO stock solution tolerate?

A4: While some small molecules are stable through several freeze-thaw cycles, it is a general best practice to avoid them whenever possible by preparing single-use aliquots.[3] Each freeze-thaw cycle increases the risk of water condensation into the DMSO stock, which can lead to compound degradation. If aliquoting is not feasible, it is recommended to limit the number of freeze-thaw cycles to a minimum.

Q5: My Veliparib in DMSO has precipitated. What should I do?

A5: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound.[4] If precipitation persists, it may be necessary to prepare a fresh stock solution. When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is low (typically <0.5%) and perform the dilution in a stepwise manner with constant mixing to prevent the compound from crashing out of solution.[5]

Q6: Is there any quantitative data on the long-term stability of Veliparib in DMSO at -20°C?

A6: While specific, long-term quantitative stability data for Veliparib in DMSO at -20°C is not extensively published in peer-reviewed literature, general data for small molecules and internal studies from suppliers suggest that when stored properly in anhydrous DMSO in aliquots at -20°C, Veliparib should remain stable for at least one to six months with minimal degradation.[2] However, for long-term or critical experiments, it is highly recommended to perform an in-house stability assessment. One study on the stability of Veliparib in rat plasma demonstrated good stability for 30 days at -20°C.

Quantitative Stability Data Summary

The following table summarizes available stability data for Veliparib and related compounds. It is important to note that direct long-term stability data for Veliparib in a concentrated DMSO stock at -20°C is limited, and the data below is compiled from various sources to provide the best available guidance.

CompoundSolvent/MatrixStorage TemperatureDurationStability Results
Veliparib Rat Plasma-20°C30 daysGood stability observed (Accuracy within 93.8%–109.3%)
General Small Molecules DMSO-20°C1 monthGenerally considered stable
General Small Molecules DMSO-80°C6 monthsGenerally considered stable
Benzimidazole Derivatives 0.2% DMSORoom Temp96 hoursHomogeneous and stable

Disclaimer: This data is for guidance purposes only. For critical applications, users should conduct their own stability studies.

Experimental Protocols

Protocol 1: Preparation of Veliparib DMSO Stock Solution

Objective: To prepare a stable, high-concentration stock solution of Veliparib in DMSO.

Materials:

  • Veliparib powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the Veliparib powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of Veliparib powder using a calibrated balance in a sterile environment.

  • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the Veliparib powder.

  • Vortex the solution for 2-5 minutes until the Veliparib is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Tightly seal the tubes and label them clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.

Protocol 2: Long-Term Stability Assessment of Veliparib in DMSO

Objective: To quantitatively assess the stability of a Veliparib DMSO stock solution over an extended period.

Materials:

  • Prepared Veliparib DMSO stock solution (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate column and mobile phase for Veliparib analysis

  • -20°C freezer

  • Control samples (freshly prepared Veliparib solution at each time point)

Procedure:

  • Prepare a batch of Veliparib stock solution in anhydrous DMSO (e.g., 10 mM) and create multiple aliquots as described in Protocol 1.

  • Time Point Zero (T=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC or LC-MS method to determine the initial concentration and purity. This will serve as the baseline.

  • Storage: Place the remaining aliquots in a -20°C freezer for long-term storage.

  • Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from the freezer.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the thawed sample using the same HPLC or LC-MS method used for the T=0 sample.

  • Data Analysis: Compare the peak area and purity of the stored sample to the T=0 sample. Calculate the percentage of Veliparib remaining at each time point. A decrease in the main peak area and/or the appearance of new peaks may indicate degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound Precipitation in DMSO Stock - Stock concentration is too high.- DMSO is not anhydrous (has absorbed water).- Storage temperature fluctuated, causing partial thawing and refreezing.- Gently warm the solution to 37°C and vortex/sonicate to redissolve.- If precipitation persists, prepare a new, more dilute stock solution.- Always use fresh, anhydrous DMSO.- Ensure the freezer maintains a stable temperature.
Precipitation Upon Dilution in Aqueous Buffer - The aqueous solubility of Veliparib is exceeded.- The final concentration of DMSO is too low to maintain solubility.- Perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing.- Decrease the final concentration of Veliparib in the assay.- Ensure the final DMSO concentration is sufficient to maintain solubility (typically <0.5%, but may need optimization). Always include a vehicle control with the same final DMSO concentration.
Loss of Biological Activity - Degradation of Veliparib due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).- The compound has been stored beyond its stability period.- Prepare a fresh stock solution from solid material.- Always store aliquots in amber vials at -20°C or -80°C and minimize freeze-thaw cycles.- Perform a stability check of your stock solution using HPLC or LC-MS.- Run a positive control with a fresh dilution to confirm assay performance.
Inconsistent Experimental Results - Inaccurate initial weighing of the compound.- Incomplete dissolution of the compound in DMSO.- Pipetting errors during dilution.- Partial degradation of the stock solution.- Use a calibrated precision balance for weighing.- Visually confirm complete dissolution of the powder before aliquoting.- Use calibrated pipettes and proper pipetting technique.- Prepare fresh dilutions for each experiment from a properly stored stock aliquot.

Visualizations

Veliparib_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of Veliparib DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_SSB->PARP1_2 recruits PAR_Chain Poly(ADP-ribose) Chain Synthesis PARP1_2->PAR_Chain catalyzes PARP_Trapping PARP Trapping on DNA PARP1_2->PARP_Trapping leads to Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_Chain->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates Replication_Fork Replication Fork SSB_Repair->Replication_Fork prevents stalling of DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB collapse leads to Cell_Death Cell Death / Apoptosis DNA_DSB->Cell_Death in HR-deficient cells Veliparib Veliparib Veliparib->PARP1_2 inhibits & traps PARP_Trapping->Replication_Fork stalls

Caption: Veliparib inhibits PARP1/2, leading to PARP trapping on DNA, which causes replication fork collapse and cell death in homologous recombination (HR) deficient cells.

Veliparib_Stock_Workflow cluster_0 Preparation cluster_1 Aliquoting & Storage cluster_2 Usage A Weigh Veliparib Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D Ensure Complete Dissolution E Store at -20°C or -80°C D->E F Thaw a Single Aliquot E->F Avoid Freeze-Thaw Cycles G Dilute into Aqueous Buffer (Stepwise) F->G H Use in Experiment G->H G->H Use Immediately

Caption: Recommended workflow for preparing, storing, and using Veliparib DMSO stock solutions to ensure stability and reproducibility.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity Observed check_stock Is Stock Solution Precipitated? start->check_stock check_age Is Stock Solution Old (>6 months at -20°C)? check_stock->check_age No action_redissolve Warm to 37°C and Vortex/Sonicate check_stock->action_redissolve Yes check_dilution Precipitation During Aqueous Dilution? check_age->check_dilution No action_new_stock Prepare Fresh Stock with Anhydrous DMSO check_age->action_new_stock Yes action_optimize_dilution Optimize Dilution: - Stepwise addition - Vortexing - Lower final concentration check_dilution->action_optimize_dilution Yes end_good Problem Resolved check_dilution->end_good No action_redissolve->end_good action_new_stock->end_good action_optimize_dilution->end_good

Caption: A troubleshooting workflow to diagnose and resolve common issues encountered with Veliparib solutions in experimental settings.

References

Technical Support Center: Interpreting Unexpected Results in Veliparib Sensitization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Veliparib sensitization assays.

Frequently Asked Questions (FAQs)

Q1: We observe reduced efficacy or complete resistance to Veliparib in a cell line that should be sensitive (e.g., BRCA-mutant). What are the potential mechanisms?

A1: Resistance to PARP inhibitors like Veliparib in sensitive cell lines can arise from several factors:

  • Restoration of Homologous Recombination (HR) Function: This is a common mechanism where secondary mutations in BRCA1/2 or other HR pathway genes restore the open reading frame and produce a functional protein, thus overcoming the synthetic lethality induced by PARP inhibition.[1][2]

  • Suppression of Non-Homologous End Joining (NHEJ): For PARP inhibitor-induced synthetic lethality to occur in HR-deficient cells, the NHEJ pathway must be active.[1] Loss of key NHEJ factors can lead to resistance. Overexpression of miRNA-622 has been shown to downregulate Ku70/80, reducing NHEJ activity and desensitizing cells to Veliparib.[3]

  • Drug Efflux: Overexpression of multidrug resistance transporters, such as ABCB1 (P-glycoprotein), can actively pump Veliparib out of the cell, reducing its intracellular concentration and efficacy.[2]

  • Low PARP1 Expression: Cells with low or absent PARP1 expression may be inherently resistant as the drug target is not present at sufficient levels.[1]

  • Loss of PARG: Loss of Poly(ADP-ribose) glycohydrolase (PARG), the enzyme that degrades PAR chains, can lead to a restoration of PARylation even in the presence of a PARP inhibitor.[1]

  • Replication Fork Stabilization: Loss of factors that protect stalled replication forks can lead to resistance. For example, loss of the ubiquitin ligase HUWE1 can increase RAD51 expression and promote HRR in BRCA2-deficient cells.[3]

  • Silencing of SLFN11: The SLFN11 protein can inhibit DNA repair, and its silencing in cancer cells can confer resistance to PARP inhibitors, including Veliparib.[3]

Q2: Our Veliparib sensitization assay shows a higher than expected IC50 value in a sensitive cell line. What could be the issue?

A2: A higher than expected IC50 value could be due to several factors unrelated to biological resistance:

  • Drug Inactivity: Verify the identity and purity of your Veliparib compound. Ensure it is stored correctly and that working solutions are freshly prepared to avoid degradation.[1]

  • Assay-Specific Artifacts: The type of assay used to measure cell viability or DNA damage can influence the outcome. It is advisable to use multiple, complementary assays to confirm the results.[1]

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to drug treatment.[1] If cells have been cultured for a long time, they may have acquired resistance; it is recommended to use fresh, low-passage cells.[1]

  • Cell Cycle Effects: Some PARP inhibitors can induce cell cycle arrest, which can confound proliferation assays.[1] It is important to assess the cell cycle profile of treated cells.

Q3: We are observing unexpected cell death in a supposedly resistant cell line treated with Veliparib. What could explain this?

A3: Unexpected sensitivity in a resistant cell line could be due to:

  • Off-Target Effects: Review the literature for known off-target effects of Veliparib. While Veliparib is considered a relatively specific PARP inhibitor, high concentrations might lead to off-target activities.[4] For instance, some PARP inhibitors have been shown to affect the cell cycle in a p53-dependent manner, an effect not typically seen with Veliparib, but worth considering in the context of unexpected results.[4]

  • Synthetic Lethality with Other Pathways: The "resistant" cell line may have an uncharacterized defect in another DNA repair pathway that creates a synthetic lethal interaction with PARP inhibition.

  • Differences in PARP Trapping Efficiency: PARP inhibitors vary in their ability to "trap" PARP on DNA, which contributes to their cytotoxicity. Veliparib has lower PARP-trapping activity compared to other inhibitors like olaparib and niraparib.[4][5] The unexpected sensitivity might be related to a specific cellular context that is highly dependent on even low levels of PARP trapping.

Q4: Our results with Veliparib are inconsistent across experiments. What factors should we consider?

A4: Inconsistent results can be due to a variety of factors:

  • Cell Culture Conditions: As mentioned before, cell density, passage number, and media composition can significantly impact cellular response to drug treatment.[1]

  • Drug Stability and Storage: Ensure consistent and proper storage of Veliparib and fresh preparation of working solutions.[1]

  • Experimental Technique: Minor variations in experimental procedures, such as incubation times and reagent concentrations, can lead to variability.

  • Biological Heterogeneity: The cell line itself may not be a homogenous population, and different subclones with varying sensitivities to Veliparib may be selected for over time.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value in a Sensitive Cell Line
Potential Cause Troubleshooting Step
Drug Inactivity/Degradation 1. Verify the identity and purity of the Veliparib compound using analytical methods (e.g., HPLC, mass spectrometry). 2. Ensure proper storage conditions as per the manufacturer's instructions. 3. Prepare fresh working solutions for each experiment.[1]
Assay-Specific Issues 1. Use an alternative viability assay to confirm the results (e.g., crystal violet in addition to a metabolic assay like MTT or CellTiter-Glo). 2. Optimize assay parameters such as cell seeding density and incubation time.
Cell Line Integrity 1. Use a fresh, low-passage vial of cells.[1] 2. Perform cell line authentication (e.g., STR profiling). 3. Sequence key HR genes (e.g., BRCA1/2) to check for reversion mutations that may have occurred during culturing.[1]
Suboptimal PARP Inhibition 1. Perform a Western blot to confirm PARP1 inhibition by assessing the reduction of PARylation in treated cells.
Issue 2: Unexpected Cell Death in a Resistant Cell Line
Potential Cause Troubleshooting Step
Off-Target Effects 1. Review literature for known off-target effects of Veliparib.[4] 2. Perform a kinome scan to identify potential off-target kinases.[1] 3. Compare the phenotype with that induced by other PARP inhibitors with different chemical scaffolds.[1]
Uncharacterized Synthetic Lethality 1. Perform a screen (e.g., siRNA, CRISPR) to identify genes that, when silenced, sensitize the resistant cells to Veliparib.
High Veliparib Concentration 1. Titrate Veliparib to lower concentrations to see if the effect is dose-dependent and specific.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Veliparib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.[1]

  • Measurement: Measure the luminescence using a plate reader.[1]

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[1]

Protocol 2: Western Blot for PARP1 Activity
  • Cell Treatment: Treat cells with Veliparib at various concentrations and for different durations. Include a positive control for DNA damage (e.g., H₂O₂).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against PAR (poly-ADP-ribose) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

  • Analysis: A decrease in the PAR signal in Veliparib-treated cells compared to the control indicates inhibition of PARP activity.

Visualizations

signaling_pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Veliparib Action Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 PARylation PARylation PARP1->PARylation activated by Trapped PARP1 Trapped PARP1 PARP1->Trapped PARP1 leads to BER_Complex BER Repair Complex PARylation->BER_Complex recruits Repaired DNA Repaired DNA BER_Complex->Repaired DNA Veliparib Veliparib Veliparib->PARP1 inhibits Double-Strand Break Double-Strand Break Trapped PARP1->Double-Strand Break causes

Caption: Mechanism of PARP1 in single-strand break repair and its inhibition by Veliparib.

troubleshooting_workflow cluster_check_drug Verify Drug and Assay cluster_check_cells Investigate Cell Line cluster_check_offtarget Explore Other Mechanisms start Unexpected Result in Veliparib Assay q1 Is the IC50 higher than expected? start->q1 q2 Is there unexpected cell death in resistant cells? q1->q2 No check_drug Check Veliparib Purity, Storage, and Preparation q1->check_drug Yes check_offtarget Investigate Off-Target Effects q2->check_offtarget Yes end Interpret Results q2->end No check_assay Validate Assay Protocol and Use Orthogonal Assay check_drug->check_assay check_passage Use Low-Passage Cells check_assay->check_passage check_reversion Sequence HR Genes for Reversion Mutations check_passage->check_reversion check_resistance Investigate Resistance Mechanisms (e.g., Efflux) check_reversion->check_resistance check_resistance->end check_synthetic_lethality Screen for Novel Synthetic Lethal Partners check_offtarget->check_synthetic_lethality check_synthetic_lethality->end

Caption: A logical workflow for troubleshooting unexpected results in Veliparib sensitization assays.

References

Common adverse events of Veliparib in combination with chemotherapy in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Veliparib in combination with chemotherapy in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed when combining Veliparib with chemotherapy in preclinical models?

A1: Based on available preclinical data, the most anticipated adverse events when combining Veliparib with DNA-damaging chemotherapy agents are an increase in the toxicities typically associated with the chemotherapeutic agent alone. The most consistently reported adverse events in clinical studies, which are often reflective of preclinical findings, are hematological and gastrointestinal toxicities. These include:

  • Hematological: Myelosuppression is a key concern, manifesting as neutropenia, thrombocytopenia, and anemia. The addition of Veliparib can enhance the myelosuppressive effects of chemotherapies like carboplatin, paclitaxel, and temozolomide.[1][2][3]

  • Gastrointestinal: Nausea and vomiting are commonly reported.[4]

  • General: Fatigue is another frequently observed adverse event.[4]

It is crucial to establish the maximum tolerated dose (MTD) of the combination regimen in your specific preclinical model.

Q2: How does Veliparib potentiate the toxicity of chemotherapy?

A2: Veliparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks.[4][5] Many chemotherapy agents, such as temozolomide and platinum-based drugs (e.g., cisplatin, carboplatin), induce DNA damage. By inhibiting PARP-mediated DNA repair, Veliparib enhances the cytotoxic effects of these chemotherapies, leading to an accumulation of DNA damage and subsequent cancer cell death.[4][5] This potentiation of DNA damage can also affect normal rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, leading to the observed adverse events.

Q3: Are there specific chemotherapy agents that have shown a more pronounced toxicity profile with Veliparib in preclinical models?

A3: Preclinical and clinical data suggest that the potentiation of toxicity is most significant with DNA-damaging agents. For instance, when combined with temozolomide, Veliparib has been shown to increase hematologic toxicities.[6] Similarly, combinations with platinum agents like carboplatin and cisplatin often lead to exacerbated myelosuppression.[7][8][9]

Troubleshooting Guides

Issue 1: Excessive Body Weight Loss in Animal Models
  • Possible Cause: This is a common sign of systemic toxicity. It can be caused by the chemotherapy agent alone or exacerbated by the combination with Veliparib. Reduced food and water intake due to nausea or general malaise is a likely contributor.

  • Troubleshooting Steps:

    • Monitor Animal Welfare: Increase the frequency of animal monitoring (daily or twice daily) for signs of distress, including hunched posture, ruffled fur, and lethargy.

    • Dose Reduction: Consider reducing the dose of the chemotherapy agent or Veliparib. It is often recommended to first reduce the dose of the more toxic chemotherapeutic agent.

    • Supportive Care: Provide supportive care such as supplemental nutrition (e.g., nutrient gel) and hydration (e.g., subcutaneous fluids) as per your institution's animal care and use committee (IACUC) guidelines.

    • Staggered Dosing: Evaluate if a staggered dosing schedule (e.g., administering Veliparib and chemotherapy on different days) mitigates the toxicity while maintaining efficacy.

Issue 2: Severe Myelosuppression (Neutropenia, Thrombocytopenia, Anemia)
  • Possible Cause: Both Veliparib and many chemotherapy agents can suppress bone marrow function. Their combined effect can lead to severe and life-threatening cytopenias.

  • Troubleshooting Steps:

    • Hematological Monitoring: Implement regular blood sample collection (e.g., via tail vein or saphenous vein) to monitor complete blood counts (CBCs). The frequency will depend on the expected nadir of the chemotherapy agent.

    • Dose and Schedule Modification: If severe myelosuppression is observed, consider reducing the dose of one or both agents. Alternatively, introducing a "drug holiday" or extending the treatment cycle length can allow for bone marrow recovery.

    • Growth Factor Support: The use of hematopoietic growth factors (e.g., G-CSF for neutropenia) can be considered, though this may introduce a confounding variable in efficacy studies. This should be implemented consistently across all relevant treatment groups.

Data on Common Adverse Events

Due to the proprietary nature of much preclinical toxicology data, detailed quantitative tables from animal models are not always available in the public domain. However, the following tables summarize the common adverse events based on extensive clinical trial data, which are guided by preclinical findings. Researchers should anticipate similar, though not identical, adverse event profiles in their animal models.

Table 1: Common Hematological Adverse Events of Veliparib in Combination with Chemotherapy (Clinical Data)

Adverse EventChemotherapy CombinationFrequency of Grade 3/4 Events
Neutropenia Carboplatin + Paclitaxel~56%
Cisplatin + Vinorelbine36%[2]
TemozolomideDLT observed (in combination with radiation)
Thrombocytopenia Carboplatin + Paclitaxel~31%
Cisplatin + Vinorelbine12%[2]
TemozolomideIncreased frequency
Anemia Carboplatin + Paclitaxel~10-30%
Cisplatin + Vinorelbine30%[2]

DLT: Dose-Limiting Toxicity

Table 2: Common Non-Hematological Adverse Events of Veliparib in Combination with Chemotherapy (Clinical Data)

Adverse EventChemotherapy CombinationFrequency of All-Grade Events
Nausea Carboplatin + Paclitaxel~71%
Temozolomide~36%[6]
Fatigue Carboplatin + Paclitaxel~39%
Temozolomide~24%[6]
Vomiting Temozolomide~36%[6]
Diarrhea Temozolomide~10%[6]

Experimental Protocols

A generalized protocol for assessing the toxicity of Veliparib in combination with chemotherapy in a xenograft mouse model is provided below. Note: All animal procedures must be approved by the institution's IACUC.

Protocol: Assessment of Veliparib and Chemotherapy Combination Toxicity in a Mouse Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies. Age and weight-matched animals should be used.

  • Tumor Implantation: Tumor cells of interest are implanted subcutaneously or orthotopically.

  • Treatment Groups:

    • Vehicle control

    • Veliparib alone

    • Chemotherapy agent alone

    • Veliparib + Chemotherapy agent

  • Dosing and Administration:

    • Veliparib is typically administered orally (p.o.) via gavage, often twice daily.

    • The chemotherapy agent is administered according to its standard preclinical protocol (e.g., intraperitoneally (i.p.) or intravenously (i.v.)).

  • Monitoring:

    • Body Weight: Measured at least three times per week. A pre-defined humane endpoint for weight loss (e.g., >20%) should be established.

    • Clinical Observations: Animals are monitored daily for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Tumor Growth: Tumor volume is measured 2-3 times per week using calipers.

    • Hematology: Blood samples are collected at baseline and at specified time points post-treatment to assess CBCs.

    • Clinical Chemistry: At the end of the study, terminal blood collection can be used to assess markers of liver and kidney function.

    • Histopathology: At necropsy, major organs (liver, kidney, spleen, bone marrow, gastrointestinal tract) are collected, fixed in formalin, and processed for histopathological examination.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis animal_model Select Animal Model tumor_implantation Tumor Implantation animal_model->tumor_implantation group_allocation Allocate to Treatment Groups tumor_implantation->group_allocation dosing Administer Veliparib +/- Chemotherapy group_allocation->dosing body_weight Monitor Body Weight dosing->body_weight clinical_signs Observe Clinical Signs dosing->clinical_signs tumor_volume Measure Tumor Volume dosing->tumor_volume blood_sampling Collect Blood Samples dosing->blood_sampling efficacy_assessment Assess Antitumor Efficacy body_weight->efficacy_assessment clinical_signs->efficacy_assessment tumor_volume->efficacy_assessment hematology Complete Blood Count blood_sampling->hematology hematology->efficacy_assessment histopathology Histopathology of Organs efficacy_assessment->histopathology

Caption: Workflow for assessing toxicity of Veliparib and chemotherapy.

signaling_pathway chemo Chemotherapy (e.g., Temozolomide, Cisplatin) dna_damage DNA Single-Strand Breaks chemo->dna_damage parp PARP Activation dna_damage->parp ssb_accumulation SSB Accumulation dna_damage->ssb_accumulation ber Base Excision Repair parp->ber ber->dna_damage Repair veliparib Veliparib parp_inhibition PARP Inhibition veliparib->parp_inhibition parp_inhibition->parp parp_inhibition->ssb_accumulation replication_fork_collapse Replication Fork Collapse ssb_accumulation->replication_fork_collapse dsb DNA Double-Strand Breaks replication_fork_collapse->dsb apoptosis Apoptosis / Cell Death dsb->apoptosis

Caption: Mechanism of Veliparib's potentiation of chemotherapy.

References

Veliparib Drug-Drug Interaction Profile with Kinase Inhibitors: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction profile of the PARP inhibitor, veliparib, when used in combination with other kinase inhibitors. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the design and interpretation of preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the general rationale for combining veliparib with kinase inhibitors?

A1: The primary rationale for combining veliparib with kinase inhibitors is to exploit synthetic lethality and overcome resistance mechanisms. Veliparib inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks. Many kinase inhibitors target pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer and can influence the DNA damage response (DDR). By co-targeting these pathways, it is possible to induce synergistic cell killing, enhance the efficacy of either agent alone, and potentially overcome intrinsic or acquired resistance to PARP inhibitors.[1][2]

Q2: Are there known pharmacokinetic (PK) interactions between veliparib and other kinase inhibitors?

A2: Currently, there is limited published data specifically detailing the pharmacokinetic interactions between veliparib and a wide range of kinase inhibitors. However, veliparib is primarily cleared by renal excretion and also undergoes some metabolism by CYP2D6.[3] Therefore, co-administration with kinase inhibitors that are strong inhibitors or inducers of CYP2D6 or that affect renal transporters could potentially alter veliparib's plasma concentrations. A population pharmacokinetic meta-analysis of veliparib showed that co-administration with strong CYP2D6 inhibitors resulted in a 13% increase in the steady-state area under the curve (AUCss).[3] It is crucial to conduct specific PK studies for any new combination of veliparib with a kinase inhibitor.

Q3: What are the potential pharmacodynamic (PD) interactions to consider when combining veliparib with kinase inhibitors?

A3: Pharmacodynamic interactions are the primary basis for the synergistic effects observed with these combinations. Key PD interactions include:

  • Enhanced DNA Damage: Some kinase inhibitors can induce DNA damage or impair DNA repair pathways, thus sensitizing cells to PARP inhibition.

  • Modulation of DDR Pathways: Kinase inhibitors targeting the PI3K/AKT/mTOR pathway can downregulate the expression of key homologous recombination (HR) proteins, creating a "BRCAness" phenotype and increasing sensitivity to PARP inhibitors.[1][2]

  • Induction of Apoptosis: The combination can lead to enhanced apoptosis through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Q4: What are the common challenges encountered when designing in vitro experiments for veliparib-kinase inhibitor combinations?

A4: Common challenges include determining the optimal drug concentrations and ratios for synergy, selecting appropriate cell lines, and choosing the right assay to measure the desired endpoint (e.g., cell viability, apoptosis, DNA damage). It is also important to consider the timing and sequence of drug administration, as this can significantly impact the outcome.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible results in cell viability assays.

Possible Cause Troubleshooting Step
Cell line variability Ensure consistent cell passage number and growth conditions. Regularly perform cell line authentication.
Drug stability and storage Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light.
Assay interference Some compounds may interfere with the assay readout (e.g., colorimetric or fluorescent assays). Run appropriate controls, including media-only and drug-only wells.
Suboptimal drug concentrations Perform dose-response curves for each drug individually to determine the IC50 values. Use a range of concentrations around the IC50 for combination studies.

Problem: Difficulty in interpreting synergy from combination index (CI) values.

Possible Cause Troubleshooting Step
Inappropriate experimental design Use a fixed-ratio or a checkerboard (matrix) design to assess synergy over a range of concentrations and ratios.
Software or calculation errors Use validated software (e.g., CompuSyn) for CI calculation. Double-check data input and the underlying assumptions of the model being used (e.g., Loewe additivity or Bliss independence).
Biological variability Repeat experiments multiple times to ensure the statistical significance of the observed synergy. CI values close to 1 may indicate additivity rather than true synergy.

Quantitative Data Summary

The following tables summarize available preclinical data on the interaction of veliparib with select kinase inhibitors. Data is presented as IC50 (the half-maximal inhibitory concentration) and Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Synergy of Veliparib with PI3K Pathway Inhibitors

Kinase InhibitorCell LineVeliparib IC50 (µM)Kinase Inhibitor IC50 (µM)Combination IC50 (Veliparib/Kinase Inhibitor)Combination Index (CI)Reference
BKM-120 (pan-PI3K)SCLC cell linesAdditive effect observedAdditive effect observedNot explicitly statedAdditive[1]
Alpelisib (p110α)BRCA1-mutant breast cancer modelsSynergistic effect reportedSynergistic effect reportedNot explicitly statedSynergistic[2]

Note: Specific IC50 and CI values were not always available in the referenced literature; the nature of the interaction is reported instead.

Table 2: In Vitro Synergy of Veliparib with MAPK Pathway Inhibitors

Kinase InhibitorCell LineVeliparib IC50 (µM)Kinase Inhibitor IC50 (µM)Combination IC50 (Veliparib/Kinase Inhibitor)Combination Index (CI)Reference
Trametinib (MEK)NRAS-mutant cancer cellsSynergistic effect reportedSynergistic effect reportedNot explicitly statedSynergistic[4]
Vemurafenib (BRAF)Melanoma cellsNot availableNot availableNot explicitly statedSynergistic[5]

Note: Data on direct combinations of veliparib with MAPK inhibitors is limited. The cited studies investigate combinations of other PARP inhibitors or related compounds with MAPK inhibitors, suggesting a potential for synergy that warrants further investigation with veliparib.

Table 3: Pharmacokinetic Parameters of Veliparib

ParameterValueConditionReference
Tmax ~1.5 hoursSingle oral dose[3]
Half-life (t1/2) ~6 hoursSingle oral dose[3]
Apparent Oral Clearance (CL/F) 16.5 L/hWith topotecan + carboplatin[6]
Apparent Volume of Distribution (Vc/F) 122.7 LWith topotecan + carboplatin[6]
Urinary Excretion (unchanged) ~73%Single oral dose[3]

Note: This table provides general pharmacokinetic parameters for veliparib. Specific data on the impact of co-administration with various kinase inhibitors on these parameters is not yet widely available and requires dedicated clinical studies.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay for Synergy Assessment (Checkerboard Method)

Objective: To determine the synergistic, additive, or antagonistic effect of combining veliparib with a kinase inhibitor on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Veliparib and kinase inhibitor of interest

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of veliparib and the kinase inhibitor in complete medium. A typical 7x7 dose matrix would involve 6 concentrations of each drug plus a vehicle control.

  • Drug Addition: Add the drug dilutions to the corresponding wells of the 96-well plate. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single-agent treatments and vehicle controls.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength or luminescence setting.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Use software such as CompuSyn or a similar program to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • Generate dose-response curves and isobolograms to visualize the interaction.

Protocol 2: Pharmacokinetic Drug-Drug Interaction Study in a Preclinical Model

Objective: To evaluate the effect of a kinase inhibitor on the pharmacokinetic profile of veliparib in a rodent model.

Materials:

  • Animal model (e.g., mice or rats)

  • Veliparib and kinase inhibitor of interest

  • Dosing vehicles

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for drug quantification

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals for at least one week. Randomly assign animals to two groups: Group A (veliparib only) and Group B (veliparib + kinase inhibitor).

  • Dosing:

    • Administer veliparib to both groups at a predetermined dose and route (e.g., oral gavage).

    • Administer the kinase inhibitor to Group B at a predetermined dose and route, either simultaneously or at a specified time before or after veliparib administration.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of veliparib in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for veliparib in both groups, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL/F)

      • Volume of distribution (Vd/F)

      • Half-life (t1/2)

    • Compare the PK parameters between the two groups to determine if the kinase inhibitor significantly alters the pharmacokinetics of veliparib.

Mandatory Visualizations

DNA_Damage_Response cluster_damage DNA Damage cluster_parp PARP-mediated Repair cluster_replication Replication Fork Collapse cluster_hr Homologous Recombination cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 Recruits Base Excision Repair Base Excision Repair PARP1->Base Excision Repair Initiates Double-Strand Break Double-Strand Break PARP1->Double-Strand Break Leads to (if inhibited) Veliparib Veliparib Veliparib->PARP1 Inhibits Synthetic Lethality Synthetic Lethality Veliparib->Synthetic Lethality BRCA1_2 BRCA1/2 Double-Strand Break->BRCA1_2 RAD51 RAD51 BRCA1_2->RAD51 Error-free Repair Error-free Repair RAD51->Error-free Repair Cell Survival Cell Survival Error-free Repair->Cell Survival PI3K PI3K AKT AKT PI3K->AKT AKT->BRCA1_2 Downregulates expression PI3K_Inhibitor PI3K_Inhibitor PI3K_Inhibitor->PI3K Inhibits PI3K_Inhibitor->Synthetic Lethality RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation MEK_Inhibitor MEK_Inhibitor MEK_Inhibitor->MEK Inhibits Cell Proliferation->Cell Survival

Caption: Simplified signaling pathway of PARP inhibition by veliparib and its interplay with the PI3K/AKT and MAPK/ERK pathways.

Experimental_Workflow cluster_screening High-Throughput Synergy Screen cluster_validation In Vitro Validation cluster_pk_pd Preclinical In Vivo Studies cluster_clinical Clinical Translation Select Cell Lines Select Cell Lines Dose-Response (Single Agents) Dose-Response (Single Agents) Select Cell Lines->Dose-Response (Single Agents) Checkerboard Assay (Combinations) Checkerboard Assay (Combinations) Dose-Response (Single Agents)->Checkerboard Assay (Combinations) Calculate CI Values Calculate CI Values Checkerboard Assay (Combinations)->Calculate CI Values Apoptosis Assay Apoptosis Assay Calculate CI Values->Apoptosis Assay DNA Damage Assay (γH2AX) DNA Damage Assay (γH2AX) Calculate CI Values->DNA Damage Assay (γH2AX) Western Blot (Pathway Modulation) Western Blot (Pathway Modulation) Calculate CI Values->Western Blot (Pathway Modulation) Xenograft Model Xenograft Model Western Blot (Pathway Modulation)->Xenograft Model PK/PD Analysis PK/PD Analysis Xenograft Model->PK/PD Analysis Tumor Growth Inhibition Tumor Growth Inhibition PK/PD Analysis->Tumor Growth Inhibition Phase I Trial (Safety & Dosing) Phase I Trial (Safety & Dosing) Tumor Growth Inhibition->Phase I Trial (Safety & Dosing) Phase II/III Trial (Efficacy) Phase II/III Trial (Efficacy) Phase I Trial (Safety & Dosing)->Phase II/III Trial (Efficacy)

Caption: General experimental workflow for the discovery and validation of synergistic combinations of veliparib and kinase inhibitors.

References

Validation & Comparative

Does Veliparib cross the blood-brain barrier more effectively than other PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The ability of a drug to effectively reach its target is paramount in the treatment of central nervous system (CNS) malignancies. For Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs showing promise in various cancers, penetration of the tightly regulated blood-brain barrier (BBB) is a critical determinant of their potential efficacy in brain tumors. This guide provides a comparative analysis of Veliparib's BBB penetration capabilities against other notable PARP inhibitors, supported by preclinical experimental data.

Comparative Efficacy in Crossing the Blood-Brain Barrier

The most direct measure of a drug's ability to cross the BBB in preclinical models is the brain-to-plasma concentration ratio (B/P ratio). This ratio quantifies the amount of the drug in the brain tissue relative to its concentration in the blood. A higher ratio generally indicates better penetration.

Data from various preclinical studies in rodent models have been compiled to compare the BBB penetration of several PARP inhibitors. It is important to note that these values are drawn from different studies and may not be directly comparable due to variations in experimental conditions.

PARP InhibitorBrain-to-Plasma (B/P) Concentration RatioAnimal ModelKey Findings & Citations
Veliparib Not directly reported in a comparative mouse studyNon-human primateA cerebrospinal fluid (CSF)-to-plasma ratio of 0.57 was reported.[1] Stated to have "high brain penetration" in mice.[2]
Niraparib 0.85 - 0.99RatShowed significant brain penetration.[3]
Pamiparib ~0.20MouseDemonstrated the highest brain exposure in a direct comparison with talazoparib, olaparib, and niraparib.[4] Not a substrate for P-gp or BCRP efflux pumps.[4]
Rucaparib 0.11MouseBrain penetration is limited by efflux transporters.[5]
Talazoparib 0.02MouseExhibited the lowest brain-to-plasma ratio in a comparative study, with its penetration significantly limited by the P-glycoprotein (P-gp) efflux pump.[5]
Olaparib Not consistently reported as a B/P ratioMouseBrain penetration is known to be limited by efflux transporters.[3]

It is noteworthy that a review of CNS-penetrant PARP inhibitors indicated a general brain/plasma ratio range of 0.09 to 0.4.[6] While a specific comparative value for Veliparib in mice is not available, its known ability to cross the BBB suggests its ratio likely falls within this range.

The variability in these ratios is significantly influenced by the interaction of these drugs with efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Several PARP inhibitors, including Veliparib, Olaparib, Rucaparib, and Talazoparib, are known substrates for these transporters, which actively pump the drugs out of the brain, thereby limiting their CNS concentration.[5] In contrast, Pamiparib has been identified as a poor substrate for these efflux pumps, which may contribute to its higher brain-to-plasma ratio.[4]

Furthermore, the pharmacokinetic profile of Veliparib within the brain is a crucial factor. Studies in mice have shown that while Veliparib concentrations in brain tissue peak shortly after administration, they are nearly undetectable after six hours, indicating a short half-life within the CNS.[7]

Experimental Methodologies

The determination of a PARP inhibitor's brain-to-plasma concentration ratio is a key experiment in preclinical development. The following is a generalized protocol based on methodologies described in the cited literature.

In Vivo Brain and Plasma Pharmacokinetic Analysis

Objective: To determine the concentration of a PARP inhibitor in the brain and plasma over time to calculate the brain-to-plasma concentration ratio.

Animal Model: Male CD-1 or C57BL/6 mice are commonly used. For studies involving tumor models, immunodeficient mice (e.g., nude or SCID) are used with intracranial xenografts of human cancer cell lines.

Drug Administration:

  • PARP inhibitors are typically administered orally (p.o.) via gavage.

  • The dosage is determined based on previously established efficacious doses in other preclinical models or scaled from human clinical trial doses.

Sample Collection:

  • At predetermined time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), cohorts of mice are euthanized.

  • Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.

  • Immediately following blood collection, the brain is perfused with saline to remove any remaining blood. The whole brain is then carefully excised, weighed, and snap-frozen in liquid nitrogen.

Sample Analysis:

  • Plasma samples are typically subjected to protein precipitation to extract the drug.

  • Brain tissue is homogenized in a suitable buffer. The homogenate then undergoes a similar extraction process to isolate the drug.

  • The concentrations of the PARP inhibitor in the plasma and brain extracts are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for accurate drug quantification.

Data Analysis:

  • The brain-to-plasma concentration ratio (B/P ratio) is calculated at each time point by dividing the drug concentration in the brain (ng/g of tissue) by the drug concentration in the plasma (ng/mL).

  • The area under the curve (AUC) for both brain and plasma concentration-time profiles can also be calculated to determine the total drug exposure in each compartment.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of PARP inhibitors involves the disruption of the DNA damage repair pathway. This is particularly effective in cancer cells with pre-existing defects in other DNA repair mechanisms, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.

PARP_Inhibition_Pathway PARP Inhibition and DNA Damage Repair Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_fork Replication Fork DNA_SSB->Replication_fork encounters PAR_polymer PAR Polymer Synthesis PARP1->PAR_polymer BER_complex Base Excision Repair (BER) Complex PAR_polymer->BER_complex recruits SSB_repair SSB Repair BER_complex->SSB_repair Veliparib Veliparib / PARP Inhibitor Veliparib->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Replication_fork->DSB leads to HR_pathway Homologous Recombination (HR) Repair DSB->HR_pathway repaired by Cell_death Cell Death (Synthetic Lethality) HR_pathway->Cell_death defective in BRCA_deficient BRCA-deficient cancer cell BBB_Penetration_Workflow Experimental Workflow for Assessing BBB Penetration cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_results Results drug_admin Drug Administration (Oral Gavage) animal_model Mouse Model (e.g., CD-1) drug_admin->animal_model sample_collection Timed Sample Collection animal_model->sample_collection blood_processing Plasma Separation sample_collection->blood_processing brain_processing Brain Homogenization sample_collection->brain_processing extraction Drug Extraction blood_processing->extraction brain_processing->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Analysis lc_ms->data_analysis bp_ratio Brain-to-Plasma Ratio Calculation data_analysis->bp_ratio

References

Predicting Response to Veliparib: A Comparative Guide to Biomarkers in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Veliparib (ABT-888), an oral poly (ADP-ribose) polymerase (PARP) inhibitor, has shown promise in the treatment of various solid tumors, particularly those with deficiencies in DNA damage repair pathways. The efficacy of Veliparib, both as a monotherapy and in combination with chemotherapy, is significantly influenced by the molecular characteristics of the tumor. This guide provides a comprehensive comparison of key biomarkers being investigated to predict response to Veliparib, supported by quantitative data from clinical trials and detailed experimental protocols.

Key Predictive Biomarkers

The landscape of predictive biomarkers for PARP inhibitors like Veliparib is rapidly evolving. The most well-established biomarkers are related to deficiencies in the homologous recombination repair (HRR) pathway. This guide will focus on the following key biomarkers:

  • BRCA1/2 Mutations: Germline and somatic mutations in the BRCA1 and BRCA2 genes are the most well-known predictors of response to PARP inhibitors.

  • Homologous Recombination Deficiency (HRD): A broader measure of genomic instability resulting from a deficient HRR pathway, often quantified by a genomic instability score (GIS).

  • "BRCA-like" Phenotype: A term used to describe tumors that lack BRCA1/2 mutations but exhibit a molecular signature suggestive of HRD.

  • LP52 Gene Expression Signature: A 52-gene signature that has been explored as a predictive biomarker for Veliparib in combination with chemotherapy in non-small cell lung cancer.

Quantitative Data from Clinical Trials

The following tables summarize the performance of Veliparib in patient populations stratified by these key biomarkers.

Table 1: Efficacy of Veliparib in Patients with BRCA Mutations

Tumor TypeTreatmentPatient PopulationResponse Rate (ORR)Progression-Free Survival (PFS)Hazard Ratio (HR)Citation(s)
Ovarian CancerVeliparib MonotherapygBRCA-mutated, platinum-resistant20%--[1]
Ovarian CancerVeliparib MonotherapygBRCA-mutated, platinum-sensitive35%--[1]
Breast CancerVeliparib + Carboplatin/PaclitaxelgBRCA-mutated-13.0 months (vs. 12.5 months with chemo alone)-[2]
Breast CancerVeliparib + Cisplatin/VinorelbinegBRCA-mutated-6-month PFS: 71% (vs. 30% in BRCA-wt)-[3]

Table 2: Efficacy of Veliparib based on Homologous Recombination Deficiency (HRD) Status

Tumor TypeTreatmentPatient PopulationMedian PFSHazard Ratio (HR)Citation(s)
Triple-Negative Breast Cancer (TNBC)Veliparib + CisplatinBRCA-like (HRD-positive)5.9 months (vs. 4.2 months with cisplatin alone)0.53[4]
Ovarian CancerVeliparib + Chemo (maintenance)HRD (BRCAwt)22.9 months (vs. 19.8 months with chemo alone)0.76[5]
Ovarian CancerVeliparib + Chemo (maintenance)HR Proficient (HRP)15.0 months (vs. 11.5 months with chemo alone)0.765[5]

Table 3: Efficacy of Veliparib with LP52 Gene Signature in Squamous Non-Small Cell Lung Cancer (sqNSCLC)

TreatmentPatient PopulationMedian Overall Survival (OS)Hazard Ratio (HR)Citation(s)
Veliparib + Carboplatin/PaclitaxelLP52-positive14.0 months (vs. 9.6 months with chemo alone)0.66[6]
Veliparib + Carboplatin/PaclitaxelLP52-negative11.0 months (vs. 14.4 months with chemo alone)1.33[6]

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Veliparib Action cluster_3 Consequence of PARP Inhibition cluster_4 Homologous Recombination Repair (HRR) cluster_5 Cell Fate cluster_6 HRR Deficiency Single-Strand_Break Single-Strand Break PARP PARP1/2 Single-Strand_Break->PARP Double-Strand_Break Double-Strand Break Single-Strand_Break->Double-Strand_Break Replication Fork Collapse PAR PARylation PARP->PAR Activation BER Base Excision Repair PAR->BER Recruitment Veliparib Veliparib Veliparib->PARP Inhibition BRCA1_2 BRCA1/2 & other HRR proteins Double-Strand_Break->BRCA1_2 HRR_Deficient HRR Deficient Cell (e.g., BRCA mutation) Double-Strand_Break->HRR_Deficient HRR_Repair Error-Free Repair BRCA1_2->HRR_Repair Cell_Survival Cell Survival HRR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HRR_Deficient->Apoptosis

Biomarker_Discovery_Workflow cluster_0 Patient Cohort cluster_1 Biomarker Analysis cluster_2 Data Analysis & Signature Development cluster_3 Clinical Correlation & Validation Patient_Samples Tumor Biopsies (FFPE or Fresh Frozen) DNA_Seq Next-Generation Sequencing (DNA) Patient_Samples->DNA_Seq RNA_Seq Gene Expression Profiling (RNA) Patient_Samples->RNA_Seq IHC Immunohistochemistry (Protein) Patient_Samples->IHC Bioinformatics Bioinformatic Analysis DNA_Seq->Bioinformatics RNA_Seq->Bioinformatics IHC->Bioinformatics Signature_Dev Biomarker Signature Development Bioinformatics->Signature_Dev Clinical_Outcomes Correlate with Clinical Outcomes (ORR, PFS, OS) Signature_Dev->Clinical_Outcomes Validation Independent Cohort Validation Clinical_Outcomes->Validation

Experimental Protocols

Detailed methodologies for the key biomarker assays are provided below.

BRCA1/2 Mutation Analysis
  • Objective: To detect germline or somatic mutations in the BRCA1 and BRCA2 genes.

  • Methodology: Next-Generation Sequencing (NGS) of DNA extracted from peripheral blood (for germline mutations) or formalin-fixed paraffin-embedded (FFPE) tumor tissue (for somatic mutations).

    • DNA Extraction: DNA is isolated from the patient sample using commercially available kits.

    • Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

    • Target Enrichment: The library is enriched for the coding regions and exon-intron boundaries of BRCA1 and BRCA2 using hybrid-capture or amplicon-based methods.

    • Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina).

    • Data Analysis: Sequencing reads are aligned to the human reference genome, and variants (single nucleotide variants, insertions, and deletions) are identified and annotated. Large genomic rearrangements are also assessed.

Homologous Recombination Deficiency (HRD) Assessment (Myriad myChoice® HRD)
  • Objective: To quantify genomic instability as a surrogate for HRD.

  • Methodology: The Myriad myChoice® HRD test is a next-generation sequencing-based assay performed on DNA from FFPE tumor tissue. It determines a Genomic Instability Score (GIS) by measuring three genomic features: Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-Scale State Transitions (LST).[1][2][3][7][8]

    • DNA Extraction and Library Preparation: As described for BRCA1/2 analysis.

    • NGS and Data Analysis: Genome-wide single nucleotide variants are identified.

    • GIS Calculation:

      • LOH: The number of genomic regions of a certain size that display loss of one of the parental alleles.

      • TAI: The number of regions with allelic imbalance that extend to the telomere but do not cross the centromere.

      • LST: The number of chromosomal breaks between adjacent regions of at least 10 megabases.

    • HRD Status Determination: The GIS is calculated based on an algorithm combining the LOH, TAI, and LST scores. A predefined cutoff (e.g., ≥42 or ≥33 in different studies) is used to classify tumors as HRD-positive or HRD-negative.[5][9]

"BRCA-like" Phenotype Determination (as per SWOG S1416 trial)
  • Objective: To identify tumors without germline BRCA1/2 mutations that exhibit characteristics of HRD.

  • Methodology: This involves a composite of four biomarker assessments on tumor tissue. A tumor is classified as "BRCA-like" if it is positive for at least one of the following:[4]

    • HRD Genomic Instability Score: ≥42, as determined by a commercial assay like Myriad myChoice®.

    • Somatic BRCA1/2 Mutation: A deleterious mutation in BRCA1 or BRCA2 detected in the tumor tissue.

    • BRCA1 Promoter Methylation: Epigenetic silencing of the BRCA1 gene, typically assessed by methylation-specific PCR (MSP) or pyrosequencing.

    • Germline Mutation in other HRR Genes: Deleterious mutations in other genes involved in the homologous recombination repair pathway (e.g., PALB2, ATM, CHEK2), excluding BRCA1/2.

LP52 Gene Expression Signature
  • Objective: To predict benefit from Veliparib in combination with chemotherapy in sqNSCLC.

  • Methodology: The LP52 signature is a 52-gene expression profile originally identified in peripheral blood mononuclear cells of patients with idiopathic pulmonary fibrosis.[1] Its application in oncology is an area of active investigation.

    • RNA Extraction: Total RNA is extracted from FFPE tumor tissue.

    • Gene Expression Profiling: The expression levels of the 52 genes are quantified using a platform such as the NanoString nCounter® Analysis System.

    • Risk Classification: A "Scoring Algorithm for Molecular Subphenotypes (SAMS)" is used to classify patients into "LP52-positive" (high-risk) or "LP52-negative" (low-risk) groups. The exact algorithm and the list of the 52 genes are proprietary and not publicly available.

Conclusion

The selection of patients most likely to benefit from Veliparib is crucial for optimizing its therapeutic potential. While BRCA1/2 mutations remain the most robust predictive biomarker, the concept of HRD and the "BRCA-like" phenotype have expanded the potential patient population. Emerging biomarkers like the LP52 gene signature may further refine patient selection in specific tumor types. The choice of biomarker and the corresponding assay should be guided by the tumor type, the clinical context, and the availability of validated testing methodologies. This guide provides a framework for understanding and comparing these key biomarkers to aid in the ongoing research and development of Veliparib and other PARP inhibitors.

References

Comparative analysis of Veliparib's trapping efficiency with other PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the comparative PARP-DNA trapping potency of Veliparib relative to other prominent PARP inhibitors.

The therapeutic efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors is not solely dependent on their catalytic inhibition but also significantly on their ability to "trap" the PARP enzyme onto DNA. This trapping of the PARP-DNA complex is a potent form of cellular lesion that is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The efficiency of this trapping mechanism varies considerably among different PARP inhibitors, influencing their clinical activity. This guide provides a comparative analysis of the trapping efficiency of Veliparib against other well-established PARP inhibitors, supported by experimental data and methodologies.

Quantitative Comparison of PARP Trapping Potency

The ability of various PARP inhibitors to trap PARP1 on DNA has been quantified in several studies. The data presented below is a synthesis of findings from key literature, highlighting the relative potency of each inhibitor. A lower value indicates a more potent trapping agent.

PARP InhibitorRelative Trapping Potency (Olaparib = 1)IC50 for PARP1 Trapping (µM) in cell-based assaysKey Characteristics
Veliparib Weakest~2.5 - 5.0Primarily a catalytic inhibitor with very low trapping activity.
Olaparib 1~0.05 - 0.1Considered the benchmark for trapping potency in many studies.
Rucaparib ~1.5 - 2.5~0.02 - 0.04Exhibits greater trapping ability than Olaparib.
Niraparib ~5 - 10~0.005 - 0.01A potent PARP trapper, significantly more so than Olaparib and Rucaparib.
Talazoparib ~100 - 200~0.0005 - 0.001The most potent PARP-DNA trapper among the approved inhibitors by a significant margin.

Experimental Protocols

The data presented above is typically generated using a variety of cellular and biochemical assays. A common method is the in-cell PARP-DNA trapping assay, which quantifies the amount of PARP1 bound to chromatin.

Protocol: In-Cell PARP-DNA Trapping Assay

  • Cell Culture and Treatment:

    • Human cancer cell lines (e.g., U2OS, HeLa) are cultured in appropriate media.

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the PARP inhibitors (e.g., Veliparib, Olaparib, etc.) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis and Fractionation:

    • After treatment, the cells are washed with ice-cold PBS.

    • A two-step lysis procedure is employed to separate the soluble cytoplasmic and nuclear proteins from the chromatin-bound proteins.

    • First, a buffer containing a mild detergent (e.g., Triton X-100) is used to lyse the cell membrane and release soluble proteins. The supernatant containing this fraction is collected.

    • The remaining pellet, which contains the chromatin and associated proteins, is then washed to remove any residual soluble proteins.

  • Chromatin Fraction Solubilization:

    • The chromatin pellet is resuspended and sonicated in a high-salt buffer containing DNase to shear the DNA and release the chromatin-bound proteins, including the trapped PARP1.

  • Quantification of Trapped PARP1:

    • The protein concentration of the solubilized chromatin fraction is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are then analyzed by Western blotting.

    • The Western blot is probed with a primary antibody specific for PARP1. A loading control, such as histone H3, is also probed to ensure equal loading of the chromatin fraction.

    • The intensity of the PARP1 band in each lane is quantified using densitometry software.

  • Data Analysis:

    • The amount of trapped PARP1 for each treatment condition is normalized to the loading control.

    • The results are then expressed as a fold change relative to the vehicle control.

    • The IC50 for PARP1 trapping is calculated by plotting the normalized trapped PARP1 levels against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of PARP Trapping

The following diagram illustrates the catalytic cycle of PARP1 and the mechanism by which inhibitors can lead to the trapping of the PARP1-DNA complex.

PARP_Trapping_Mechanism cluster_0 Normal PARP1 Catalytic Cycle cluster_1 Mechanism of PARP Trapping by Inhibitors SSB Single-Strand Break (SSB) on DNA PARP1_rec PARP1 Recruitment and Binding to DNA SSB->PARP1_rec PARP1_act PARP1 Catalytic Activation PARP1_rec->PARP1_act PARylation Auto-PARylation of PARP1 (addition of PAR chains) PARP1_act->PARylation PARP1_inhib PARP1 Catalytic Inhibition PARP1_act->PARP1_inhib Inhibitor blocks this step PARP1_rel PARP1 Release from DNA (due to electrostatic repulsion) PARylation->PARP1_rel Repair Recruitment of DNA Repair Machinery PARP1_rel->Repair PARPi PARP Inhibitor PARPi->PARP1_inhib Binds to active site PARP1_trapped Trapped PARP1-DNA Complex (prevents PARP1 release) PARP1_inhib->PARP1_trapped Lesion Cytotoxic Lesion PARP1_trapped->Lesion

Caption: Mechanism of PARP1 trapping by PARP inhibitors.

This guide illustrates that Veliparib is a weak PARP trapper compared to other inhibitors like Olaparib, and especially Niraparib and Talazoparib. This difference in trapping efficiency is a critical factor in their respective mechanisms of action and clinical applications. Researchers should consider the desired balance between catalytic inhibition and PARP trapping when selecting an inhibitor for their studies.

Veliparib's Efficacy: A Comparative Analysis in p53-Wild-Type and p53-Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data suggests that the therapeutic response to the PARP inhibitor Veliparib is nuanced by the p53 tumor suppressor status of cancer cells. While Veliparib demonstrates activity in both p53-wild-type and p53-mutant settings, the underlying molecular mechanisms and cellular outcomes can differ, impacting its effectiveness as a monotherapy and in combination with other anticancer agents.

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in orchestrating the cellular response to DNA damage, including cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, frequently leading to dysfunctional DNA damage response pathways and contributing to therapeutic resistance. Veliparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, is designed to exploit deficiencies in DNA repair. This guide provides a comparative assessment of Veliparib's effects in cancer cells with functional (wild-type) versus non-functional (mutant) p53, supported by experimental data and detailed methodologies.

Quantitative Assessment of Veliparib's Cellular Effects

The differential response to Veliparib based on p53 status can be observed across several key cellular processes, including cell cycle progression and the induction of apoptosis, particularly when used in combination with DNA-damaging agents.

Cell Cycle Distribution

Studies suggest that Veliparib's direct impact on the cell cycle as a monotherapy is less dependent on p53 status compared to other PARP inhibitors like Olaparib.[1] However, when combined with DNA-damaging agents like topotecan, Veliparib enhances G2/M cell cycle arrest in both p53-wild-type and p53-mutant or -null cell lines.[2] This suggests that while the initiation of cell cycle arrest may be p53-independent, the underlying signaling pathways that are augmented by Veliparib can differ.

Cell Linep53 StatusTreatment% Cells in G2 PhaseReference
HCT-116Wild-typeTopotecanIncreased[2]
HCT-116Wild-typeVeliparib + TopotecanFurther Increased[2]
HCT-116NullTopotecanIncreased[2]
HCT-116NullVeliparib + TopotecanFurther Increased[2]
Apoptosis and Cell Death

Veliparib has been shown to enhance apoptosis and cell death induced by DNA-damaging agents in both p53-wild-type and p53-mutant cancer cells. The combination of Veliparib and topotecan, for instance, leads to a marked increase in cell death compared to topotecan alone, irrespective of p53 functionality.[2] This indicates that Veliparib can potentiate the cytotoxic effects of chemotherapy through both p53-dependent and p53-independent mechanisms.

Cell Linep53 StatusTreatmentRelative Change in Cell DeathReference
HCT-116Wild-typeVeliparib + TopotecanMarkedly Enhanced[2]
HCT-116NullVeliparib + TopotecanMarkedly Enhanced[2]
p53-mutant linesMutantVeliparib + TopotecanEnhanced[2]

Signaling Pathways and Experimental Workflows

The interplay between PARP inhibition by Veliparib and the p53 signaling pathway is complex. In response to DNA damage, PARP activation is an early event. Veliparib blocks this, leading to the accumulation of DNA single-strand breaks, which can convert to more lethal double-strand breaks during DNA replication.

In p53-wild-type cells, the DNA damage can activate p53, leading to the transcription of downstream targets that mediate cell cycle arrest (e.g., p21) and apoptosis. In p53-mutant cells, these canonical p53-mediated responses are absent. However, Veliparib can still enhance the cytotoxicity of DNA-damaging agents, likely through alternative pathways involving other DNA damage response proteins.

G cluster_0 p53-Wild-Type Cell cluster_1 p53-Mutant Cell DNA_Damage_wt DNA Damage PARP_wt PARP DNA_Damage_wt->PARP_wt activates p53_wt p53 (Wild-Type) DNA_Damage_wt->p53_wt activates Veliparib_wt Veliparib Veliparib_wt->PARP_wt inhibits p21_wt p21 p53_wt->p21_wt induces Apoptosis_wt Apoptosis p53_wt->Apoptosis_wt Cell_Cycle_Arrest_wt Cell Cycle Arrest p21_wt->Cell_Cycle_Arrest_wt DNA_Damage_mut DNA Damage PARP_mut PARP DNA_Damage_mut->PARP_mut activates Alternative_Pathways Alternative DNA Damage Response DNA_Damage_mut->Alternative_Pathways Veliparib_mut Veliparib Veliparib_mut->PARP_mut inhibits p53_mut p53 (Mutant) Cell_Death_mut Cell Death Alternative_Pathways->Cell_Death_mut

Figure 1. Simplified signaling pathways of Veliparib response in p53-wild-type versus p53-mutant cells.

The experimental workflow to assess the differential response to Veliparib typically involves a series of in vitro assays performed on isogenic or p53-status-defined cell lines.

G start Start: Select p53-wild-type and p53-mutant cell lines treatment Treat cells with Veliparib (and/or DNA-damaging agent) start->treatment cell_viability Cell Viability Assay (e.g., MTT, Clonogenic Assay) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V staining, PARP cleavage) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow cytometry) treatment->cell_cycle dna_damage DNA Damage Assay (e.g., γH2AX foci staining) treatment->dna_damage data_analysis Data Analysis and Comparison cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis dna_damage->data_analysis

References

A Comparative Analysis of the Safety Profiles of Veliparib and Other Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. While their efficacy is well-established, their safety and tolerability are critical considerations in clinical practice and drug development. This guide provides an objective comparison of the safety profile of Veliparib with other approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The information is supported by experimental data from clinical trials, with a focus on quantitative comparisons, detailed methodologies for safety assessment, and visual representations of key biological pathways and experimental workflows.

Comparative Safety Profile of PARP Inhibitors

The safety profiles of PARP inhibitors are characterized by a range of on-target and off-target toxicities. The most common adverse events (AEs) are a class effect and include hematological and gastrointestinal toxicities. However, the incidence and severity of these AEs can vary among the different inhibitors, likely due to differences in their potency, PARP trapping efficiency, and off-target effects.[1]

Quantitative Comparison of Common Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) of Grade 3 or higher severity observed in clinical trials for Veliparib and other approved PARP inhibitors. It is important to note that direct comparisons between trials should be made with caution due to differences in study populations, trial designs, and dosing regimens.

Adverse Event (Grade ≥3)VeliparibOlaparibNiraparibRucaparibTalazoparib
Hematological
Anemia4.2% - 48%~22%~31%~27%~43%
Neutropenia2% - 88%~17%~30%~15%~15%
Thrombocytopenia2% - 32%~11%~39%~18%~6%
Non-Hematological
Nausea4.2%~1-3%~1-2%~1-2%<1%
Vomiting4.2% - 50.7% (any grade)<1%<1%~2%<1%
Fatigue/Asthenia~2%~4%~3%~13%~4%

Data compiled from various clinical trial sources. The range for Veliparib reflects data from monotherapy and combination therapy trials. Percentages for other inhibitors are approximate values from key clinical trials for context.

Experimental Protocols for Safety Assessment in Clinical Trials

The safety and tolerability of PARP inhibitors in clinical trials are rigorously evaluated using standardized methodologies. These protocols are designed to systematically collect, grade, and manage adverse events.

Key Components of Safety Monitoring:
  • Adverse Event Reporting and Grading: Adverse events are graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[2][3][4][5][6] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).

  • Regular Monitoring: Patients undergo regular monitoring, which includes:

    • Physical examinations.

    • Vital sign measurements.

    • Complete blood counts (CBC) with differential: Typically performed at baseline, weekly for the first month, and then monthly thereafter to monitor for hematological toxicities.[7]

    • Serum chemistry panels: To monitor renal and hepatic function.

  • Dose Modifications: Protocols include specific guidelines for dose interruptions, reductions, or discontinuations based on the severity and type of adverse event. For instance, Grade 3 or 4 hematological toxicities often require dose interruption until recovery, followed by a dose reduction.

  • Supportive Care: Prophylactic and symptomatic treatments are administered to manage common side effects. For example, antiemetics are often prescribed to prevent or treat nausea and vomiting.[8]

Signaling Pathways and Experimental Workflows

PARP Inhibition and DNA Damage Repair

PARP inhibitors exert their cytotoxic effects by interfering with the repair of DNA single-strand breaks (SSBs). This leads to the accumulation of SSBs, which can collapse replication forks and generate DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death. This mechanism is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal leads to DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Trapping PARP Trapping DNA_SSB_Cancer->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HRR_Deficiency HRR Deficiency (e.g., BRCA mutation) DNA_DSB->HRR_Deficiency Cell_Death Cell Death HRR_Deficiency->Cell_Death leads to PARP_Trapping_Potency cluster_0 PARP Trapping Potency High High Talazoparib Talazoparib Intermediate Intermediate Niraparib Niraparib Olaparib Olaparib Rucaparib Rucaparib Low Low Veliparib Veliparib Talazoparib->Niraparib > Niraparib->Olaparib > Olaparib->Rucaparib Rucaparib->Veliparib > Safety_Assessment_Workflow cluster_0 Patient Journey Screening Screening & Baseline Assessment Treatment_Initiation Treatment Initiation Screening->Treatment_Initiation Monitoring Ongoing Monitoring (Weekly/Monthly) Treatment_Initiation->Monitoring AE_Detection Adverse Event Detection Monitoring->AE_Detection AE_Grading AE Grading (CTCAE) AE_Detection->AE_Grading Management Management Decision AE_Grading->Management Continue_Treatment Continue Treatment (with or without supportive care) Management->Continue_Treatment Grade 1 Dose_Modification Dose Interruption/ Reduction Management->Dose_Modification Grade 2/3 Discontinuation Treatment Discontinuation Management->Discontinuation Grade 4/Persistent Grade 3 Continue_Treatment->Monitoring Dose_Modification->Monitoring

References

Investigating the impact of Veliparib on the tumor microenvironment compared to Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential impacts of two prominent PARP inhibitors on the tumor's immune landscape, supported by experimental data and detailed methodologies.

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. Beyond their direct cytotoxic effects on tumor cells, there is growing evidence that PARP inhibitors can modulate the tumor microenvironment (TME), influencing anti-tumor immune responses. This guide provides a comparative analysis of two notable PARP inhibitors, Veliparib and Talazoparib, focusing on their respective impacts on the TME. While both drugs effectively inhibit PARP enzymes, emerging data suggests potential differences in their immunomodulatory properties.

Comparative Efficacy on the Tumor Microenvironment

Current research provides more extensive evidence for the immunomodulatory effects of Talazoparib compared to Veliparib. Studies on Talazoparib have demonstrated its ability to induce a more inflamed TME, characterized by increased infiltration of immune cells and activation of innate immune signaling pathways. Data on Veliparib's direct impact on the immune landscape of the TME is less comprehensive, with most studies focusing on its synergistic effects with chemotherapy and radiotherapy.

Quantitative Data Summary

The following tables summarize the available quantitative data on the impact of Veliparib and Talazoparib on key components of the tumor microenvironment.

Table 1: Impact on Tumor-Infiltrating Lymphocyte Populations

ParameterVeliparibTalazoparibSource
CD3+ T Cell Density Data not availableSignificantly increased in intratumoral and stromal compartments[1]
CD8+ Cytotoxic T Cell Density Data not availableSignificantly increased in intratumoral and stromal compartments[1][2]
PD-1+ Immune Cells Data not availableNo significant difference observed pre- and post-treatment[1]

Table 2: Impact on Other Immune Cells and Checkpoint Molecules

ParameterVeliparibTalazoparibSource
CD68+ Macrophage Infiltration Data not availableIncreased infiltration observed[2][3]
PD-L1 Expression in Tumor Cells Data not availableIncreased protein expression observed[2][3]
PD-L1 Expression in Macrophages Data not availableIncreased protein expression observed[2][3]

Signaling Pathways and Mechanisms of Action

A key pathway implicated in the immunomodulatory effects of PARP inhibitors is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Inhibition of PARP leads to an accumulation of cytoplasmic DNA fragments from damaged cancer cells. These DNA fragments are sensed by cGAS, which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines. This cascade can enhance the recruitment and activation of immune cells, such as T cells and macrophages, into the tumor microenvironment.

Preclinical and clinical studies have shown that Talazoparib can activate the cGAS-STING pathway, leading to an enhanced anti-tumor immune response.[2][3] While it is hypothesized that Veliparib may also engage this pathway, particularly in combination with DNA-damaging agents like radiation, direct evidence of its standalone capacity to activate cGAS-STING and its downstream immunological consequences is less established.

cGAS_STING_Pathway cGAS-STING Signaling Pathway in Response to PARP Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_nucleus_response Nucleus (Response) cluster_tme Tumor Microenvironment DNA_Damage DNA Damage Genomic_Instability Genomic Instability DNA_Damage->Genomic_Instability PARP_Inhibition PARP Inhibition (Veliparib/Talazoparib) PARP_Inhibition->Genomic_Instability Cytosolic_DNA Cytosolic dsDNA Genomic_Instability->Cytosolic_DNA Micronuclei formation & DNA release cGAS cGAS Cytosolic_DNA->cGAS Binds to cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Dimerizes Type_I_IFN_Genes Type I IFN Genes pIRF3->Type_I_IFN_Genes Translocates to nucleus & induces transcription Type_I_IFN Type I Interferons Type_I_IFN_Genes->Type_I_IFN Leads to production of Dendritic_Cell_Activation Dendritic Cell Activation Type_I_IFN->Dendritic_Cell_Activation Promotes T_Cell_Priming T Cell Priming & Recruitment Dendritic_Cell_Activation->T_Cell_Priming Leads to Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Priming->Anti_Tumor_Immunity Results in

Caption: cGAS-STING pathway activation by PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used in studies assessing the impact of PARP inhibitors on the TME.

Multiplex Immunofluorescence (mIF) for Immune Cell Infiltration

This technique allows for the simultaneous detection, quantification, and spatial analysis of multiple immune cell markers within a single tissue section.

Protocol Outline (based on Talazoparib studies[1]):

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies (pre- and post-treatment) are sectioned.

  • Staining: Sections are stained using a multiplex immunofluorescence panel. A typical panel for assessing T-cell and macrophage infiltration includes antibodies against:

    • Pan-cytokeratin (to identify tumor cells)

    • CD3 (pan T-cell marker)

    • CD8 (cytotoxic T-cell marker)

    • CD68 (macrophage marker)

    • PD-1 (immune checkpoint receptor)

    • PD-L1 (immune checkpoint ligand)

  • Imaging: Stained slides are scanned using a multispectral imaging system (e.g., Vectra Polaris).

  • Image Analysis: Specialized software (e.g., inForm, Halo) is used to unmix the fluorescent signals and perform cell segmentation and phenotyping. This allows for the quantification of different immune cell populations within the tumor and stromal compartments.

  • Spatial Analysis: The spatial distribution and interactions between different cell types are analyzed to understand the architecture of the immune infiltrate.

mIF_Workflow Multiplex Immunofluorescence Experimental Workflow Sample_Collection Tumor Biopsy Collection (Pre- & Post-Treatment) Tissue_Processing FFPE Block Preparation & Sectioning Sample_Collection->Tissue_Processing Staining Multiplex Immunofluorescence Staining (e.g., CD3, CD8, CD68, PD-L1) Tissue_Processing->Staining Imaging Multispectral Slide Scanning Staining->Imaging Image_Analysis Image Unmixing, Cell Segmentation & Phenotyping Imaging->Image_Analysis Quantification Quantification of Immune Cell Densities (Intratumoral & Stromal) Image_Analysis->Quantification Spatial_Analysis Analysis of Cell-Cell Interactions & Spatial Distribution Image_Analysis->Spatial_Analysis

Caption: Workflow for multiplex immunofluorescence analysis.
RNA Profiling for Gene Expression Analysis

RNA sequencing and targeted gene expression panels can provide insights into the molecular pathways modulated by PARP inhibitors.

Protocol Outline (based on Talazoparib studies[2][3]):

  • RNA Extraction: RNA is extracted from pre- and post-treatment tumor biopsies.

  • Library Preparation and Sequencing: For RNA sequencing, libraries are prepared and sequenced to obtain a comprehensive transcriptomic profile.

  • Targeted Gene Expression Analysis: Alternatively, targeted panels (e.g., NanoString PanCancer IO 360™) can be used to quantify the expression of a curated set of genes related to the tumor microenvironment and immune response.

  • Data Analysis: Bioinformatic analysis is performed to identify differentially expressed genes and enriched pathways (e.g., cGAS-STING pathway, interferon signaling) between pre- and post-treatment samples.

Cytokine and Chemokine Profiling

Multiplex bead arrays or ELISA can be used to measure the levels of various cytokines and chemokines in patient plasma or tumor lysates, providing a snapshot of the inflammatory state of the TME.

Protocol Outline:

  • Sample Collection: Blood samples (for plasma) or tumor biopsies are collected pre- and post-treatment.

  • Sample Processing: Plasma is isolated from blood samples, and tumor biopsies are homogenized to create lysates.

  • Multiplex Assay: A multiplex bead array (e.g., Luminex) or a panel of ELISAs is used to simultaneously quantify a range of cytokines and chemokines (e.g., interferons, interleukins, TNF-α).

  • Data Analysis: Changes in cytokine and chemokine levels between pre- and post-treatment samples are analyzed to determine the impact of the PARP inhibitor on the inflammatory milieu.

Conclusion and Future Directions

The available evidence suggests that Talazoparib has a notable impact on the tumor microenvironment, promoting an immunologically "hot" phenotype characterized by increased T-cell and macrophage infiltration and activation of the cGAS-STING pathway. This provides a strong rationale for combining Talazoparib with immunotherapies such as checkpoint inhibitors.

For Veliparib, while its efficacy in combination with DNA-damaging agents is well-documented, its standalone immunomodulatory effects remain less clear. Future research should focus on dedicated studies to characterize the impact of Veliparib on the TME, including detailed analysis of immune cell infiltration, cytokine profiles, and the activation of innate immune sensing pathways. Head-to-head preclinical and clinical studies directly comparing the immunomodulatory properties of Veliparib and Talazoparib would be invaluable for optimizing their clinical application and for the rational design of combination therapies. Understanding the nuances of how different PARP inhibitors shape the tumor microenvironment will be crucial for maximizing their therapeutic potential and improving patient outcomes.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Veliparib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Veliparib dihydrochloride (ABT-888), a PARP inhibitor used in research. Adherence to these procedural steps is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Veliparib is classified as a hazardous drug, and its disposal is governed by stringent federal, state, and local regulations.

Waste Management and Disposal Plan

This compound and any materials contaminated with it must be managed as hazardous waste. The following table summarizes the disposal procedures for different types of waste generated during research activities involving this compound.

Waste CategoryDescriptionDisposal ProcedureRegulatory Framework
Unused/Expired Veliparib Pure drug substance, unused solutions, or expired stock.Must be disposed of as non-creditable hazardous pharmaceutical waste.[1][2] Do not dispose of down the drain or in regular trash.[1][3] The waste must be collected in a designated, properly labeled, sealed, and leak-proof container.[1][4] Engage a licensed hazardous waste disposal company for pickup and incineration.[4]EPA 40 CFR Part 266 Subpart P, state, and local regulations.[2][5]
Empty Containers Vials and containers that originally held this compound.Even if considered "empty," containers of antineoplastic agents like Veliparib should be managed as hazardous waste as a best practice.[3] Place empty, unrinsed containers directly into the hazardous waste container designated for Veliparib waste.EPA 40 CFR Part 266 Subpart P and institutional policies.[2]
Contaminated Labware Pipette tips, serological pipettes, flasks, tubes, etc., that have come into direct contact with Veliparib.All disposable labware must be considered hazardous waste. Collect in a designated hazardous waste container that is clearly labeled.[4][6] Do not attempt to clean for reuse unless a validated decontamination procedure is in place.OSHA guidelines and institutional safety protocols.[4]
Contaminated PPE Gloves, gowns, masks, and other personal protective equipment worn when handling Veliparib.Dispose of as trace chemotherapy waste in designated hazardous waste containers.[6] These containers should be clearly marked to distinguish them from regular trash.[4]USP <800>, NIOSH, and OSHA recommendations.[7]
Spill Cleanup Materials Absorbent pads, wipes, and other materials used to clean a Veliparib spill.All materials used to clean up a spill of a hazardous drug are considered hazardous waste.[6] Collect all cleanup debris in the designated hazardous waste container.EPA, OSHA, and institutional spill response procedures.[6]

Experimental Protocol: Spill Decontamination

In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Personnel Requirements:

  • Only personnel trained in handling hazardous drugs and spill cleanup should perform this procedure.

  • A minimum of two trained individuals should be involved in the cleanup of any significant spill.

Personal Protective Equipment (PPE):

  • Outer Gloves: Two pairs of chemotherapy-tested nitrile gloves.

  • Gown: A disposable gown resistant to chemotherapy drugs.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale of the spill and the form of the chemical (e.g., fine powder).

Decontamination Materials:

  • Hazardous drug spill kit.

  • Absorbent, plastic-backed pads.

  • Chemo-grade wipes.

  • Designated hazardous waste container, clearly labeled.

  • Detergent solution.

  • Sterile water.

Procedure:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment before beginning cleanup.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.

    • For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by sterile water, using chemo-grade wipes. Perform this cleaning process three times.

  • Doff PPE: Remove PPE in the reverse order it was put on, ensuring no contact with the contaminated exterior. Dispose of all PPE as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Document the Incident: Report the spill to the laboratory supervisor and the institutional safety office, and complete any required incident reports.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Handling cluster_3 Final Disposal A Unused/Expired Veliparib C Label Waste Container: 'Hazardous Waste Pharmaceuticals' A->C Segregate B Contaminated Materials (PPE, Labware, Spill Debris) B->C Segregate D Collect Waste in Designated, Sealed, Leak-Proof Container C->D E Store in Secure, Designated Area (Max 1 Year) D->E F Maintain Waste Log E->F G Arrange Pickup by Licensed Waste Disposal Vendor E->G H Incineration at Permitted Facility G->H I Manifest & Document Final Disposal H->I

This compound Disposal Workflow

References

Personal protective equipment for handling Veliparib dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Veliparib dihydrochloride. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is also suspected of causing genetic defects and of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]

ActivityRecommended Personal Protective Equipment (PPE)
Receiving & Unpacking Single-use, chemotherapy-rated gloves. If packaging is compromised, consider respiratory protection.
Weighing & Aliquoting (Solid Form) Double, chemotherapy-rated gloves, a protective gown (impermeable, long-sleeved, with a closed back), safety goggles with side-shields, and a hair cover. All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.[1][4]
Solution Preparation & Handling Double, chemotherapy-rated gloves, a protective gown, and safety goggles with side-shields.[1][4] All work should be conducted in a chemical fume hood.[1]
Spill Cleanup Wear a self-contained breathing apparatus, chemical-resistant gloves, and protective clothing.[1]

Handling and Storage

Safe Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][2][3]

  • Contaminated work clothing should not be allowed out of the workplace.[1][3]

  • Ensure adequate ventilation and provide an accessible safety shower and eye wash station.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • For long-term storage, it is recommended to store at -20°C.[5][6]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[1] Use full personal protective equipment, including a self-contained breathing apparatus.[1] Prevent further leakage or spillage if safe to do so. Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol.[1]

First Aid Measures

  • If on skin: Wash with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[3]

  • If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • If swallowed: Rinse mouth and call a physician.[1][2]

  • If inhaled: Move to fresh air. If breathing is difficult, give artificial respiration.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Do not empty into drains.[3] Waste materials should be treated as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials weigh Weigh Solid Compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill? weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to Cleanup experiment->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.